molecular formula C6H15N B1458496 DI-N-Propyl-D14-amine CAS No. 345909-05-9

DI-N-Propyl-D14-amine

Cat. No.: B1458496
CAS No.: 345909-05-9
M. Wt: 115.28 g/mol
InChI Key: WEHWNAOGRSTTBQ-ZLKPZJALSA-N
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Description

DI-N-Propyl-D14-amine is a useful research compound. Its molecular formula is C6H15N and its molecular weight is 115.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality DI-N-Propyl-D14-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DI-N-Propyl-D14-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,2,2,3,3,3-heptadeuterio-N-(1,1,2,2,3,3,3-heptadeuteriopropyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N/c1-3-5-7-6-4-2/h7H,3-6H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEHWNAOGRSTTBQ-ZLKPZJALSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])NC([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Physical Characteristics and Applications of Di-n-propyl-d14-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical and chemical characteristics of Di-n-propyl-d14-amine , structured for researchers in drug development and analytical chemistry.

Executive Summary

Di-n-propyl-d14-amine (CAS 345909-05-9) is the isotopically labeled analog of di-n-propylamine (DPA), where the fourteen carbon-bound hydrogen atoms of the propyl chains are replaced by deuterium (


H). This secondary amine serves as a critical Internal Standard (IS)  in quantitative mass spectrometry and a metabolic probe in Kinetic Isotope Effect (KIE)  studies.

This guide provides a definitive characterization of the compound, distinguishing its properties from the non-deuterated parent to ensure precision in analytical workflows.

Chemical Identity & Structural Integrity[1]

The "d14" designation indicates that both propyl chains are fully deuterated (


), while the amine proton (

) typically remains as protium (

H) due to rapid exchange with atmospheric moisture or protic solvents.
ParameterSpecification
Chemical Name Di-n-propyl-d14-amine
Synonyms Bis(propyl-d7)amine;

-Propyl-1-propanamine-d14
CAS Number 345909-05-9
Parent CAS 142-84-7 (Di-n-propylamine)
Chemical Formula

Molecular Weight 115.28 g/mol (Calculated)
Parent MW 101.19 g/mol
Isotopic Purity Typically

Structural Visualization

The following diagram illustrates the structural logic and the specific deuteration sites relative to the parent compound.

ChemicalStructure cluster_sites Deuteration Sites (d14) Parent Parent: Di-n-propylamine (C6H15N) D14 Target: Di-n-propyl-d14-amine (C6HD14N) Parent->D14 Isotopic Substitution (H -> D) Alpha α-Carbons (N-CD2-) D14->Alpha Beta β-Carbons (-CD2-) D14->Beta Gamma γ-Carbons (-CD3) D14->Gamma

Caption: Structural mapping of deuterium substitution sites on the propyl chains.

Physicochemical Properties[1][3][5][7][8][10][11]

The physical properties of the deuterated analog closely mirror the parent compound, with predictable shifts due to the Isotope Effect . The most significant deviation is in density and molecular weight , while boiling point and basicity (pKa) exhibit minimal perturbation.

Comparative Property Table
PropertyParent (Di-n-propylamine)Di-n-propyl-d14-amineCausality / Note
Physical State Colorless LiquidColorless LiquidUnchanged intermolecular forces.
Molar Mass 101.19 g/mol 115.28 g/mol Mass increase of ~14 Da due to 14 neutrons.
Density (20°C) 0.738 g/mL~0.84 g/mL (Est.)Mass increases (+14%) while molar volume shrinks slightly.
Boiling Point 109.3 °C~108–110 °CDeuteration lowers polarizability but H-bonding dominates.
pKa 11.00~11.05Secondary isotope effects on basicity are negligible.
Solubility Soluble in water, ethanolSoluble in water, ethanolHydrophilicity is maintained.
Flash Point 7 °C (Closed Cup)~7 °CFlammability Hazard remains high.

Critical Insight: The density increase is substantial. When pipetting by volume for stoichiometric reactions, you must adjust for the increased density to ensure accurate molar equivalents.

Spectroscopic Signatures (Validation Protocols)

To validate the identity of Di-n-propyl-d14-amine in your lab, utilize the following self-validating spectroscopic markers.

A. Mass Spectrometry (MS)
  • Parent Ion (

    
    ): 
    
    • Non-deuterated:

      
       102.
      
    • d14-Analog:

      
      117  (assuming protonation by H) or 118  (if exchanged with 
      
      
      
      ).
  • Fragmentation Pattern:

    • The primary cleavage in dipropylamine is the

      
      -cleavage (loss of an ethyl group).
      
    • d14-Analog: Loss of

      
       (mass 34) instead of 
      
      
      
      (mass 29).
B. Nuclear Magnetic Resonance (NMR)[7]
  • 
    H NMR:  The spectrum will be "silent" for the alkyl chains. The only visible signal will be the broad singlet of the amine proton (
    
    
    
    ) around 1.5–2.0 ppm (solvent dependent), which disappears upon
    
    
    shake.
  • 
    C NMR:  Signals will appear as multiplets (septets/quintets) due to Carbon-Deuterium coupling (
    
    
    
    ), with a slight upfield shift (isotope shift) compared to the parent signals.

Applications in Drug Development

Internal Standard (IS) for Bioanalysis

Di-n-propyl-d14-amine is the gold standard IS for quantifying dipropylamine or related nitrosamine impurities (e.g., NDPA) in pharmaceutical products.

  • Mechanism: It co-elutes with the analyte in LC-MS/GC-MS but is mass-resolved.

  • Benefit: Compensates for matrix effects and ionization suppression/enhancement.

Metabolic Stability Studies (DMPK)

Researchers use the d14-analog to block metabolic pathways.

  • Cytochrome P450 Dealkylation: The

    
     bond is stronger than the 
    
    
    
    bond (
    
    
    ).
  • Outcome: If metabolism occurs at the

    
    -carbon, the d14-analog will show significantly slower clearance (Metabolic Switching), identifying the rate-determining step.
    
Experimental Workflow: Internal Standard Preparation

The following diagram outlines the protocol for preparing a calibration standard using the d14-analog.

IS_Protocol Start Start: Pure Di-n-propyl-d14-amine (Liquid, >98% D) Weigh Gravimetric Weighing (Do NOT pipette by volume due to density shift) Start->Weigh Dissolve Dissolve in MeOH or MeCN Target: 1.0 mg/mL Stock Weigh->Dissolve Dilute Serial Dilution Target: 100 ng/mL Working Sol. Dissolve->Dilute Spike Spike into Biological Matrix (Plasma/Urine) Dilute->Spike Extract Extraction (LLE/SPE) Co-extraction of Analyte + IS Spike->Extract Analyze LC-MS/MS Analysis Monitor m/z 117 (IS) vs 102 (Analyte) Extract->Analyze

Caption: Workflow for utilizing Di-n-propyl-d14-amine as an internal standard.

Handling, Stability & Safety

Storage Protocol
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Hygroscopic.[1] Store under Argon or Nitrogen to prevent moisture absorption and H/D exchange at the amine site.

  • Container: Amber glass vials with Teflon-lined caps.

Safety Profile (GHS Classifications)
  • Flammability: Highly Flammable Liquid (Category 2).

  • Toxicity: Acute Toxicity (Oral/Dermal/Inhalation). Corrosive to skin and eyes.[2]

  • Specific Hazard: Amines can react with nitrosating agents (nitrites) to form N-Nitrosamines (e.g., N-Nitrosodi-n-propyl-d14-amine), which are potent carcinogens.[3] Avoid use with acidic nitrite solutions.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 8902, Dipropylamine. Retrieved from [Link]

  • Market Research Report (2025). Global Dipropyl-d14-amine (CAS 345909-05-9) Market Research. Derived from

Sources

Solubility of DI-N-Propyl-D14-amine in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of Di-n-propyl-d14-amine in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of Di-n-propyl-d14-amine, a deuterated secondary amine of significant interest to researchers in drug discovery and development. Due to the limited availability of direct experimental data for this specific isotopologue, this guide establishes a predictive framework grounded in the physicochemical properties of its non-deuterated analogue, Di-n-propylamine, and the fundamental principles of solubility science. We will explore the theoretical underpinnings of solubility, present a predicted solubility profile across a range of common organic solvents, and provide a rigorous, step-by-step experimental protocol for empirical validation. This document serves as an essential resource for scientists seeking to effectively formulate, purify, and utilize Di-n-propyl-d14-amine in their research endeavors.

Introduction and Statement of Scope

Di-n-propyl-d14-amine is the fully deuterated isotopologue of Di-n-propylamine. In the pharmaceutical sciences, the strategic replacement of hydrogen with deuterium is a well-established method to enhance the metabolic stability of drug candidates.[1][][3][4] This is achieved through the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond slows down metabolic processes, particularly those mediated by cytochrome P450 enzymes.[][4] This modification can lead to improved pharmacokinetic profiles, reduced dosing frequencies, and potentially lower toxicity.[1][3][5]

A thorough understanding of a compound's solubility is paramount for its application in drug development, influencing everything from reaction conditions and purification strategies to formulation and bioanalysis.[3] This guide addresses the solubility of Di-n-propyl-d14-amine, providing both a theoretical foundation and practical methodologies for its assessment.

Clarification of Compound Identity: It is critical to distinguish Di-n-propyl-d14-amine, a secondary amine, from N-Nitrosodi-n-propyl-d14-amine, a deuterated nitrosamine. While search results often conflate the two, the presence of the N-nitroso group (N-N=O) dramatically alters the molecule's polarity, hydrogen bonding capability, and toxicological profile. This guide focuses exclusively on the secondary amine.

Physicochemical Properties and Their Influence on Solubility

While direct experimental data for Di-n-propyl-d14-amine is scarce, its physical properties can be reliably inferred from its non-deuterated counterpart, Di-n-propylamine. The substitution of hydrogen with deuterium results in a negligible change to the molecule's polarity, pKa, and general reactivity, but increases its molecular weight.

Table 1: Comparison of Physicochemical Properties

Property Di-n-propylamine (Non-deuterated) Di-n-propyl-d14-amine (Predicted) Significance for Solubility
Molecular Formula C₆H₁₅N C₆HD₁₄N Increased mass, minimal impact on intermolecular forces.
Molecular Weight 101.19 g/mol 115.28 g/mol Affects molar concentration calculations.
Appearance Colorless liquid Colorless liquid
Boiling Point 105 - 110 °C[6] ~105 - 110 °C Indicates moderate intermolecular van der Waals forces.
Density 0.738 g/cm³ at 25 °C[6] Slightly higher than 0.738 g/cm³
log P (n-octanol/water) 1.33[6] ~1.33 Suggests moderate lipophilicity and preference for non-polar to semi-polar solvents.

| Basicity (pKa of conjugate acid) | ~11.0[6] | ~11.0 | The lone pair on the nitrogen atom allows it to act as a hydrogen bond acceptor and a base. This is a primary driver of its solubility behavior. |

Expertise & Experience: Interpreting the Properties

The key to understanding the solubility of Di-n-propyl-d14-amine lies in its structure: a secondary amine with two n-propyl chains.

  • The Amine Group (-NH-): The nitrogen atom's lone pair of electrons makes the molecule basic and capable of acting as a hydrogen bond acceptor.[7] This feature promotes solubility in protic solvents (like alcohols) and allows for salt formation in acidic solutions, dramatically increasing aqueous solubility.[8][9]

  • The Propyl Chains (-C₃H₇): These alkyl groups are non-polar and contribute to the molecule's overall lipophilicity, as indicated by the positive log P value.[6] This promotes solubility in non-polar and weakly polar organic solvents.

The molecule is therefore amphiphilic, possessing both polar and non-polar characteristics. Its solubility in a given solvent will depend on the balance of these competing interactions.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[10] This can be more quantitatively described using frameworks like Hansen Solubility Parameters (HSP). HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[10][11]

cluster_solute Di-n-propyl-d14-amine Properties cluster_solvents Solvent Classes Solute Amphiphilic Nature (logP ≈ 1.33) PolarHead Polar Amine Head (-NH-) Hydrogen Bond Acceptor Basic (pKa ~11) Solute->PolarHead drives solubility in polar solvents NonPolarTails Non-Polar Alkyl Tails (2x Propyl Chains) Van der Waals Forces Solute->NonPolarTails drives solubility in non-polar solvents PolarProtic Polar Protic (e.g., Methanol, Water) High δP, High δH PolarHead->PolarProtic Good Interaction (H-Bonding) PolarAprotic Polar Aprotic (e.g., Acetone, DCM) High δP, Low δH PolarHead->PolarAprotic Moderate Interaction (Dipole-Dipole) NonPolarTails->PolarProtic Poor Interaction NonPolar Non-Polar (e.g., Hexane, Toluene) Low δP, Low δH NonPolarTails->NonPolar Good Interaction (Dispersion Forces)

Caption: Relationship between molecular features and solvent interactions.

A solute will have the highest solubility in a solvent with a similar HSP profile.[12][13] For Di-n-propyl-d14-amine, we can predict a moderate δP due to the amine group and a low to moderate δH since it can only accept, not donate, hydrogen bonds (unlike a primary amine). The alkyl chains contribute to its δD value.

Predicted Solubility Profile

Based on the principles above, the following table summarizes the predicted solubility of Di-n-propyl-d14-amine in common laboratory solvents.

Table 2: Predicted Solubility of Di-n-propyl-d14-amine

Solvent Class Example Solvents Predicted Solubility Rationale (Dominant Interactions)
Non-Polar Hexane, Toluene, Diethyl Ether High / Freely Soluble Van der Waals forces between the solvent and the amine's propyl chains.
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone, Ethyl Acetate High / Freely Soluble Favorable dipole-dipole and dispersion interactions. Qualitative data for the related nitroso-amine shows some solubility in DCM and Ethyl Acetate.[14]
Polar Protic Methanol, Ethanol High / Freely Soluble Hydrogen bonding (solvent as donor, amine as acceptor) and dipole-dipole interactions. The related nitroso-amine is slightly soluble in Methanol.[14]
Highly Polar Protic Water Slightly to Sparingly Soluble The two propyl chains (6 carbons total) limit water solubility despite the polar amine group. Amines with more than six carbons tend to have low water solubility.[7]
Aqueous Acid 5% Hydrochloric Acid (HCl), 5% Acetic Acid Very Soluble The basic amine is protonated to form a highly polar ammonium salt (R₂NH₂⁺Cl⁻), which is readily solvated by water.[9]

| Aqueous Base | 5% Sodium Hydroxide (NaOH) | Insoluble / Very Low | The amine is already a base and will not react. Its intrinsic low water solubility will be apparent. |

Experimental Protocol for Solubility Determination (Isothermal Shake-Flask Method)

Trustworthiness: A Self-Validating Protocol

This protocol, adapted from OECD Guideline 105, is designed to provide reliable, quantitative solubility data. Its trustworthiness is ensured by establishing equilibrium, using calibrated instruments, and confirming saturation.

Objective: To determine the saturation solubility of Di-n-propyl-d14-amine in a selected organic solvent at a constant temperature (e.g., 25°C).

Materials:

  • Di-n-propyl-d14-amine

  • Selected solvent (analytical grade or higher)

  • Analytical balance (± 0.1 mg)

  • Glass vials with PTFE-lined screw caps

  • Thermostatic orbital shaker or water bath

  • Calibrated positive displacement pipettes

  • Centrifuge capable of >2000 g

  • Volumetric flasks

  • Analytical instrument for quantification (e.g., GC-MS, LC-MS)

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

Experimental Workflow Diagram

start Start prep Step 1: Preparation - Add excess amine to solvent in triplicate vials. - Include a solvent-only control. start->prep equilibrate Step 2: Equilibration - Shake at constant T (e.g., 25°C) for 24h. - Visually confirm solid excess remains. prep->equilibrate phase_sep Step 3: Phase Separation - Let vials stand for 1h. - Centrifuge at >2000g for 20 min. equilibrate->phase_sep sample Step 4: Sampling - Carefully withdraw supernatant. - Syringe filter into a tared vial. phase_sep->sample quantify Step 5: Quantification - Determine mass of the filtered aliquot. - Dilute volumetrically. - Analyze via calibrated GC-MS or LC-MS. sample->quantify calc Step 6: Calculation - Calculate concentration (e.g., mg/mL or mol/L). - Check for consistency across triplicates. quantify->calc end End calc->end

Caption: Workflow for the Isothermal Shake-Flask Solubility Assay.

Step-by-Step Methodology:

  • Preparation (Triplicates):

    • To three separate glass vials, add a measured amount of the selected solvent (e.g., 2 mL).

    • Add an excess of Di-n-propyl-d14-amine to each vial. The key is to add enough solute so that a solid/liquid phase is clearly visible even after equilibration. This ensures saturation.

    • Causality: Using excess solute is the only way to guarantee that the solvent has dissolved the maximum possible amount, reaching the saturation point.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C).

    • Agitate the samples for a preliminary period of 24 hours.

    • After 24 hours, cease agitation and let the samples sit for 1 hour. Visually inspect to ensure undissolved amine is still present.

    • Continue agitation for another 24 hours.

    • Causality: A multi-stage agitation process helps ensure that true thermodynamic equilibrium is reached, rather than a potentially misleading supersaturated or unsaturated state.

  • Phase Separation:

    • Remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 24 hours to allow coarse particles to settle.

    • For robust separation, centrifuge the vials at a high speed (>2000 g) for 20-30 minutes.

    • Causality: Centrifugation is critical to pellet any finely dispersed microparticles that would otherwise be sampled and artificially inflate the measured solubility.

  • Sampling and Analysis:

    • Without disturbing the sediment, carefully draw a known volume of the clear supernatant using a calibrated pipette.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed (tared) vial to determine the mass of the solution.

    • Prepare a series of dilutions of this saturated solution using volumetric flasks.

    • Analyze the diluted samples using a pre-validated, calibrated analytical method (e.g., GC-MS using an internal standard) to determine the concentration of Di-n-propyl-d14-amine.

  • Calculation and Reporting:

    • Calculate the concentration from the analytical measurement, accounting for all dilutions.

    • Express the solubility in standard units, such as g/100 mL, mg/L, or mol/L.

    • The results from the triplicate samples should agree within an acceptable margin of error (e.g., ± 5%).

Conclusion

References

  • Deneme, I., Yıldız, T. A., Kayaci, N., & Usta, H. (2024). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. Journal of Materials Chemistry C. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). N-Nitrosodipropylamine. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). N-Nitrosodipropylamine-d14. Retrieved February 2, 2026, from [Link]

  • Hansen, C. M. (n.d.). HSP for Beginners. Hansen Solubility Parameters. Retrieved February 2, 2026, from [Link]

  • Di Martino, R. M. C., Maxwell, B. D., & Pirali, T. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. Retrieved February 2, 2026, from [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. Retrieved February 2, 2026, from [Link]

  • Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Retrieved February 2, 2026, from [Link]

  • BYJU'S. (n.d.). Test for Amino Groups. Retrieved February 2, 2026, from [Link]

  • Pharmaffiliates. (n.d.). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. Retrieved February 2, 2026, from [Link]

  • McLaughlin, J. C. (n.d.). Experiment 27 - Amines and Amides. Retrieved February 2, 2026, from [Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. ResearchGate. Retrieved February 2, 2026, from [Link]

  • Kuttler, K., et al. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Mendeley Data. Retrieved February 2, 2026, from [Link]

  • Salah, A. (n.d.). Exp 3 Identification of amine. Retrieved February 2, 2026, from [Link]

  • Unibest Industrial Co., Ltd. (2024). 5 Benefits of Deuteration in Drug Discovery. Retrieved February 2, 2026, from [Link]

  • University of North Georgia. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved February 2, 2026, from [Link]

Sources

An In-depth Technical Guide on the Safety and Handling of N-Nitrosodi-n-propyl-d14-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Complexities of Deuterated Nitrosamines

In the landscape of pharmaceutical research and drug development, the use of isotopically labeled compounds is indispensable for a range of applications, from metabolic studies to serving as internal standards in analytical testing.[1][2][] Di-n-propyl-d14-amine, in its nitrosated form (N-Nitrosodi-n-propyl-d14-amine), falls into a critical category of such molecules. While the deuteration provides a valuable analytical tool, the presence of the N-nitroso group introduces significant toxicological concerns that demand a rigorous and informed approach to its handling and safety.[4][5]

This guide provides a comprehensive overview of the safety protocols and handling considerations for N-Nitrosodi-n-propyl-d14-amine. As a Senior Application Scientist, the following sections are structured not merely as a list of procedures but as a self-validating system of protocols grounded in the chemical nature of the compound and its associated risks. We will delve into the causality behind each safety recommendation, ensuring that researchers, scientists, and drug development professionals can work with this compound with the highest degree of safety and scientific integrity.

Chemical Identification and Physicochemical Properties

To ensure clarity and prevent confusion with related compounds, it is crucial to precisely identify the substance . The user's query, "DI-N-Propyl-D14-amine," most likely refers to the deuterated N-nitroso derivative of di-n-propylamine, which is a compound of significant interest in the context of nitrosamine impurities in pharmaceuticals.

PropertyN-Nitrosodi-n-propyl-d14-amine
Chemical Name N-Nitrosodi-n-propyl-d14-amine
Synonyms N-NITROSODIPROPYL-D14-AMINE, N,N-bis(1,1,2,2,3,3,3-heptadeuteriopropyl)nitrous amide
CAS Number 93951-96-3[6]
Molecular Formula C6D14N2O
Molecular Weight 144.27 g/mol (deuterated)[6], 130.19 g/mol (non-deuterated)[7][8]
Appearance Colourless to Light Yellow Oil[4] or Yellow Solid[8]
Boiling Point ~206 °C (for non-deuterated form)[4][7]
Density ~1.013 g/mL at 25 °C (for non-deuterated form)[4][7]
Solubility Sparingly soluble in Chloroform, slightly soluble in Ethyl Acetate and Methanol[4]. Water solubility is approximately 13 g/L for the non-deuterated form.[8]

Hazard Identification and Toxicological Profile

The primary driver for the stringent handling procedures for this compound is its classification as a nitrosamine. N-nitrosamines are a class of compounds that are reasonably anticipated to be human carcinogens.[5]

GHS Classification:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[6]

  • Carcinogenicity (Category 1B): May cause cancer.[6]

  • Aquatic Hazard, Long-Term (Category 2): Toxic to aquatic life with long-lasting effects.[6]

Toxicological Summary:

  • Carcinogenicity: The non-deuterated form, N-Nitrosodi-n-propylamine, is classified by IARC as Group 2B, meaning it is possibly carcinogenic to humans, based on sufficient evidence in experimental animals.[8] The primary concern with nitrosamines is their potential to cause cancer.[5]

  • Mutagenicity: Studies on the non-deuterated analog have shown mutagenic activity in S. typhimurium strains.[4]

  • Acute Effects: Overexposure may lead to symptoms such as dizziness, nausea, muscle weakness, and respiratory failure.[9] It can be harmful if swallowed, inhaled, or absorbed through the skin.[8]

The causality behind these hazards lies in the metabolic activation of nitrosamines by cytochrome P450 enzymes in the liver. This process can lead to the formation of highly reactive electrophilic species that can alkylate DNA, leading to mutations and potentially initiating carcinogenesis.

Comprehensive Safety and Handling Protocols

A self-validating system of safety protocols is one where each step is designed to mitigate a known risk, and the overall workflow minimizes the potential for exposure at every stage.

Engineering Controls: The First Line of Defense

The primary engineering control for handling N-Nitrosodi-n-propyl-d14-amine is a certified chemical fume hood. This is non-negotiable. The rationale is to maintain a controlled, negative pressure environment that prevents volatile compounds and aerosols from entering the laboratory workspace, thus protecting the user from inhalation exposure.[10] All handling of the pure compound or its solutions should be performed within the fume hood.

Personal Protective Equipment (PPE): A Necessary Barrier

The selection of PPE is dictated by the multiple routes of potential exposure (inhalation, dermal, ocular).

PPE ComponentSpecificationRationale
Gloves Chemical-resistant gloves (e.g., nitrile). Double-gloving is recommended.To prevent skin contact and absorption. Nitrile provides good resistance to a range of chemicals. Double-gloving provides an extra layer of protection in case of a tear or contamination of the outer glove.[11]
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect the eyes from splashes of the liquid.[12]
Lab Coat A buttoned lab coat, preferably made of a chemically resistant material.To protect the skin and personal clothing from contamination.
Respiratory Protection Generally not required if work is conducted in a certified fume hood. If there is a risk of exposure outside of a fume hood (e.g., large spill), a NIOSH-approved respirator with appropriate cartridges should be used.[12]To prevent inhalation of vapors or aerosols. The fume hood is the primary control for this hazard.[10]

Always inspect PPE for integrity before use and dispose of contaminated items properly.[5]

Storage and Stability

Proper storage is critical to maintaining the integrity of the compound and ensuring safety.

  • Temperature: Store in a cool, dry, well-ventilated area, away from sources of ignition.[13] Some suppliers recommend freezing (<-10°C) for long-term storage, especially for solutions.[9]

  • Container: Keep the container tightly closed to prevent evaporation and exposure to moisture. The compound is noted as being hygroscopic.[4]

  • Labeling: All containers must be clearly labeled with the chemical name and appropriate hazard warnings.[13]

Step-by-Step Experimental Workflow: Safe Handling from Receipt to Disposal

This protocol outlines the lifecycle of N-Nitrosodi-n-propyl-d14-amine within a laboratory setting, ensuring safety at each step.

Protocol 1: Safe Handling and Preparation of Stock Solutions

  • Preparation: Before starting, ensure the chemical fume hood is operational and the sash is at the appropriate height. Don the required PPE (double gloves, safety goggles, lab coat).

  • Weighing: If working with a solid or neat oil, weigh the required amount in a tared vial inside the fume hood. Use a spatula or pipette dedicated to this compound.

  • Solubilization: Add the solvent to the vial containing the weighed compound. Cap the vial and mix gently until the compound is fully dissolved.

  • Labeling: Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and appropriate hazard symbols.

  • Storage: Store the stock solution in a sealed container in a designated, secure location as per the storage requirements.

  • Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent (e.g., isopropanol) and dispose of the contaminated wipes as hazardous waste.

  • PPE Removal: Remove the outer gloves first, followed by the lab coat and inner gloves, avoiding contact with any potentially contaminated surfaces. Wash hands thoroughly with soap and water.

Emergency Procedures

In the event of an exposure or spill, a swift and correct response is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[14]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[14]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention.[14]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[14]

  • Spills: For small spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated absorbent into a sealed, labeled container for hazardous waste disposal. For larger spills, evacuate the area and contact the institution's environmental health and safety department.

Disposal Considerations

All waste containing N-Nitrosodi-n-propyl-d14-amine, including empty containers, contaminated PPE, and absorbent materials, must be disposed of as hazardous chemical waste.[15] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.

Visualization of Safe Handling Workflow

The following diagram illustrates the critical steps and decision points in the safe handling workflow for N-Nitrosodi-n-propyl-d14-amine.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_storage_cleanup Storage & Cleanup cluster_completion Completion prep_start Start: Obtain Compound ppe Don Appropriate PPE (Double Gloves, Goggles, Lab Coat) prep_start->ppe fume_hood Verify Fume Hood Operation ppe->fume_hood weigh Weigh Compound fume_hood->weigh spill Spill or Exposure? fume_hood->spill dissolve Prepare Solution weigh->dissolve weigh->spill label_sol Label Solution Container dissolve->label_sol dissolve->spill store Store in Designated Area label_sol->store decon Decontaminate Work Area store->decon waste Segregate Hazardous Waste decon->waste doff_ppe Doff PPE Correctly waste->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash end_point End wash->end_point spill->store No emergency Execute Emergency Protocol (First Aid, Spill Cleanup) spill->emergency Yes emergency->waste Post-Cleanup

Caption: Safe handling workflow for N-Nitrosodi-n-propyl-d14-amine.

References

  • Chemos GmbH & Co. KG. Safety Data Sheet: N-Nitrosodiisopropylamine.

  • Sigma-Aldrich. SAFETY DATA SHEET: Diisopropylamine.

  • Diplomata Comercial. Amine Usage Guidelines for High-Purity Amines in Industry.

  • Wikipedia. Diisopropylamine.

  • Veeprho. N-Nitrosodiisopropylamine- d14 | CAS 601-77-4.

  • ECHEMI. 93951-96-3, N-NITROSODI-N-PROPYL-D14-AMINE Formula.

  • Diplomata Comercial. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.

  • CDN Isotopes. Safety Data Sheet: N-Nitrosodi-iso-propyl-d14-amine.

  • AccuStandard. N-Nitrosodi-n-propylamine-d14 CAS # 93951-96-3.

  • ChemicalBook. N-NITROSODI-N-PROPYL-D14-AMINE | 93951-96-3.

  • PubChem. N-Nitrosodipropylamine | C6H14N2O | CID 12130.

  • PubChem. N-Nitrosodipropylamine-d14 | C6H14N2O | CID 45052204.

  • MedchemExpress.com. Safety Data Sheet.

  • LGC Standards. N-Nitrosodipropylamine-d14.

  • Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety.

  • PMC - NIH. Hydro- and deutero-deamination of primary amines using O-diphenylphosphinylhydroxylamine.

  • CHEMM. Personal Protective Equipment (PPE).

  • PMC - NIH. Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines.

  • US EPA. Personal Protective Equipment.

  • Clinivex. N-Nitrosodi-iso-propyl-d14-amine.

  • BOC Sciences. Deuteration of Amines and Amides Based on DCL.

  • Chemical Communications (RSC Publishing). Organophotocatalytic α-deuteration of unprotected primary amines via H/D exchange with D2O.

  • American Chemistry Council. Protective Equipment.

  • Wikipedia. Ammonia.

  • LGC Standards. N,N-Diisopropylamine-d14.

  • LGC Standards. N-Nitrosodi-iso-propyl-d14-amine.

Sources

Methodological & Application

Application Note: High-Sensitivity Quantification of Dipropylamine (DPA) in Drug Substances using Di-n-Propyl-d14-amine

[1]

Abstract

The mitigation of N-nitrosamine impurities in pharmaceutical products is a critical regulatory requirement (FDA/EMA). N-nitrosodipropylamine (NDPA), a potent carcinogen, forms via the nitrosation of its precursor, Dipropylamine (DPA) . Consequently, controlling residual DPA levels in Active Pharmaceutical Ingredients (APIs) is essential for risk assessment.

This application note details a validated protocol for the quantitative analysis of DPA using Di-n-propyl-d14-amine (DPA-d14) as a stable isotopically labeled internal standard (SIL-IS). Utilizing DPA-d14 corrects for matrix effects, ionization suppression, and extraction variability, ensuring data integrity compliant with USP <1469> and ICH M7 guidelines.

Introduction & Scientific Rationale

The Nitrosamine Crisis and Secondary Amines

Secondary amines like Dipropylamine are "vulnerable functional groups." In the presence of nitrosating agents (nitrites, NOx) during synthesis or shelf storage, they readily convert to N-nitrosamines. Regulatory agencies now require the quantification of these amine precursors at trace levels (ppm/ppb) to calculate the theoretical maximum nitrosamine potential.

Why Di-n-propyl-d14-amine?

Quantitative accuracy at trace levels is often compromised by "matrix effects"—the suppression or enhancement of ionization in the mass spectrometer caused by co-eluting API components.

Di-n-propyl-d14-amine is the ideal Internal Standard for this assay because:

  • Co-elution: It shares virtually identical physicochemical properties (pKa, LogP) with the analyte, ensuring it elutes at the same retention time and experiences the exact same matrix effects.

  • Mass Shift (+14 Da): The perdeuterated propyl chains (

    
    ) provide a mass difference of 14 Da. This is sufficient to prevent "cross-talk" (isotopic overlap) between the analyte and the IS, a common issue with standards having fewer deuterium substitutions (e.g., d4 or d6).
    
  • Non-Exchangeable Label: The deuterium atoms are bound to the carbon backbone, preventing H/D exchange in aqueous mobile phases.

Chemical Profile

PropertyAnalyte: Dipropylamine (DPA)Internal Standard: Di-n-propyl-d14-amine
CAS Number 142-84-7345909-05-9 (Generic for d14-amines) / 93951-96-3 (Nitrosated form ref)
Structure


Molecular Weight 101.19 g/mol ~115.28 g/mol
Precursor Ion [M+H]+ 102.2 m/z116.3 m/z
pKa ~11.0 (Strong Base)~11.0
LogP 1.671.65 (Approx)

Experimental Protocol

Reagents and Materials
  • Analyte: Dipropylamine (Certified Reference Material).

  • Internal Standard: Di-n-propyl-d14-amine (>98 atom % D).[1][2]

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.

  • Additives: Formic Acid (FA), Ammonium Formate.[3]

  • Column: Pentafluorophenyl (PFP) or C18 High pH stable column. Recommendation: Waters XSelect CSH C18 or Phenomenex Kinetex F5.

Solution Preparation

A. Internal Standard Stock (1 mg/mL): Dissolve 10 mg of Di-n-propyl-d14-amine in 10 mL of Methanol. Store at -20°C.

B. Working Internal Standard (WIS) (1 µg/mL): Dilute Stock A 1:1000 in 50:50 Methanol:Water (0.1% Formic Acid).

C. Calibration Standards: Prepare a range of DPA concentrations (e.g., 1 ng/mL to 1000 ng/mL) in diluent. Spike every standard with constant WIS concentration (e.g., 50 ng/mL).

Sample Preparation (Liquid Extraction)

This protocol uses a "Dilute and Shoot" or simple extraction approach suitable for soluble APIs.

  • Weighing: Weigh 50 mg of Drug Substance (API) into a 15 mL centrifuge tube.

  • Dissolution: Add 5.0 mL of Diluent (Water:MeOH 50:50 + 0.1% FA).

  • Spiking: Add 50 µL of WIS (DPA-d14) to the tube.

  • Extraction: Vortex for 5 minutes; Sonicate for 10 minutes.

  • Clarification: Centrifuge at 10,000 RPM for 5 minutes.

  • Filtration: Filter supernatant through a 0.22 µm PTFE filter into an HPLC vial.

LC-MS/MS Conditions

Chromatography (UHPLC):

  • Column: Kinetex F5 (Pentafluorophenyl), 2.1 x 100 mm, 1.7 µm. Rationale: PFP phases offer superior selectivity for aliphatic amines compared to C18.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 5.0 min: 95% B

    • 7.0 min: 95% B

    • 7.1 min: 5% B (Re-equilibration)

Mass Spectrometry (Source Parameters):

  • Source: Electrospray Ionization (ESI) - Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 400°C.

  • Desolvation Gas: 800 L/hr.

MRM Transitions (Quantification Table):

CompoundPrecursor (m/z)Product (m/z)Cone (V)Collision (eV)Type
Dipropylamine 102.243.1 (

)
2518Quantifier
Dipropylamine 102.260.12514Qualifier
DPA-d14 (IS) 116.350.1 (

)
2518Quantifier

Note: The transition 102->43 corresponds to the cleavage of the propyl chain. For D14, the equivalent is 116->50 (Propyl-d7).

Visualizations

Analytical Workflow (DOT Diagram)

AnalyticalWorkflowcluster_prepSample Preparationcluster_analysisLC-MS/MS AnalysisAPIWeigh API(50 mg)DissolveDissolve(MeOH:H2O)API->DissolveSpikeSpike IS(DPA-d14)Dissolve->SpikeVortexVortex & CentrifugeSpike->VortexFilterFilter(0.22 µm)Vortex->FilterLCUHPLC Separation(PFP Column)Filter->LCMSESI+ MS/MS(MRM Mode)LC->MSDataQuantification(Ratio Analyte/IS)MS->Data

Caption: Step-by-step isotope dilution workflow for Dipropylamine quantification.

Nitrosamine Risk Pathway (DOT Diagram)[1]

NitrosationPathwayDPADipropylamine (DPA)(Secondary Amine Impurity)ReactionAcidic Conditions(Manufacturing/Storage)DPA->Reaction PrecursorNitriteNitrosating Agent(NO2-, NOx)Nitrite->Reaction ReactantNDPAN-Nitrosodipropylamine(NDPA - Carcinogen)Reaction->NDPA Nitrosation

Caption: Mechanism of NDPA formation from Dipropylamine, highlighting the need for precursor control.

Validation & Quality Assurance

To ensure the trustworthiness of the data (E-E-A-T), the method must be validated according to ICH Q2(R1).

Linearity and Range
  • Requirement:

    
    .
    
  • Method: Plot the Area Ratio (

    
    ) vs. Concentration Ratio.
    
  • Why D14 matters: Using an external standard often results in non-linear curves at low concentrations due to adsorption of the amine to glassware. The D14 IS compensates for this adsorption loss as it behaves identically.

Limit of Quantitation (LOQ)
  • Target: < 0.03 ppm (relative to API).

  • Calculation: Signal-to-Noise (S/N) ratio of 10:1.

  • Typical Performance: With modern Triple Quadrupoles (e.g., Agilent 6495 or Sciex 7500), LOQs of 1.0 ng/mL are achievable.

Carrier Effect (Critical Insight)

At very low concentrations, secondary amines can bind irreversibly to active sites in the LC column or flow path.

  • The D14 Advantage: The constant presence of the DPA-d14 (e.g., at 50 ng/mL) acts as a "carrier," occupying these active sites and allowing the trace native DPA to elute symmetrically. Without the IS, trace DPA peaks often tail or disappear.

References

  • US Food and Drug Administration (FDA). "Control of Nitrosamine Impurities in Human Drugs." Guidance for Industry, Rev. 1, Feb 2021. [Link]

  • European Medicines Agency (EMA). "Nitrosamine impurities in human medicinal products." EMA/409815/2020, 2020. [Link]

  • Schmidtsdorff, S., et al. "Development of a Multi-Analyte Method for the Quantification of N-Nitrosamines in Metformin." Journal of Pharmaceutical and Biomedical Analysis, 2022.

Chromatographic Behavior of Di-n-Propyl-d14-amine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the chromatographic behavior of Di-n-propyl-d14-amine, a deuterated secondary amine commonly employed as an internal standard in quantitative analytical studies. We delve into the fundamental principles governing its separation and detection by both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This document offers detailed, field-proven protocols, discusses the rationale behind methodological choices, and presents visual workflows to aid researchers, scientists, and drug development professionals in achieving robust and reliable analytical outcomes.

Introduction: The Role and Significance of Di-n-Propyl-d14-amine

Di-n-propyl-d14-amine is the deuterated isotopologue of di-n-propylamine. Its primary application in analytical chemistry is as an internal standard for the quantification of di-n-propylamine and related compounds, such as N-nitrosodi-n-propylamine. The substitution of hydrogen with deuterium atoms results in a molecule that is chemically almost identical to its non-deuterated counterpart but possesses a higher mass. This mass difference allows for its differentiation by a mass spectrometer, while its similar physicochemical properties ensure it behaves comparably during sample preparation and chromatographic separation.[1] The use of deuterated internal standards is a widely accepted practice to correct for analyte loss during sample processing and to compensate for matrix effects and instrumental variability, thereby enhancing the accuracy and precision of quantitative methods.[1][2]

Secondary amines like di-n-propylamine can be challenging to analyze chromatographically due to their basicity and polarity, which can lead to poor peak shapes and interactions with active sites in the chromatographic system.[3][4] This guide will address these challenges and provide robust methodologies for the successful analysis of Di-n-propyl-d14-amine.

Physicochemical Properties of Di-n-propylamine

Understanding the physicochemical properties of the non-deuterated analogue, di-n-propylamine, is crucial for developing effective chromatographic methods for Di-n-propyl-d14-amine.

PropertyValueSource
Molecular FormulaC6H15NPubChem
Molecular Weight101.19 g/mol PubChem
Boiling Point109.3 °CPubChem
Melting Point-63 °CPubChem
Water Solubility35.1 g/L at 25 °CFooDB
logP1.67PubChem
pKa (Strongest Basic)10.77FooDB

Note: The properties of Di-n-propyl-d14-amine are expected to be very similar, with a slightly higher molecular weight.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. However, the direct analysis of secondary amines like Di-n-propyl-d14-amine by GC can be problematic due to their polarity, which often leads to peak tailing and poor sensitivity.[3] To overcome these issues, a derivatization step is highly recommended to convert the amine into a less polar and more volatile derivative.[5][6][7]

The Imperative of Derivatization

Derivatization in GC analysis of amines serves several key purposes:

  • Reduces Polarity: By replacing the active hydrogen on the nitrogen atom, derivatization decreases the molecule's polarity, reducing interactions with active sites on the column and improving peak shape.[7]

  • Increases Volatility: The resulting derivative is typically more volatile, making it more amenable to GC analysis.[6]

  • Enhances Thermal Stability: Derivatization can improve the thermal stability of the analyte, preventing degradation in the hot injector port.[7]

  • Improves Sensitivity: Certain derivatizing agents can introduce moieties that enhance the response of specific detectors, such as an electron capture detector (ECD).[8]

A common and effective derivatization strategy for secondary amines is acylation, for instance, using trifluoroacetic anhydride (TFAA).[7]

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix Spike Spike with Di-n-Propyl-d14-amine (IS) Sample->Spike Extraction Liquid-Liquid or Solid-Phase Extraction Spike->Extraction Deriv Acylation with TFAA Extraction->Deriv Injection GC Injection Deriv->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MS) Separation->Detection Quant Quantification Detection->Quant

Caption: Workflow for the GC-MS analysis of Di-n-Propyl-d14-amine.

Detailed GC-MS Protocol

1. Sample Preparation and Extraction:

  • The choice of extraction method will depend on the sample matrix (e.g., biological fluids, environmental samples, pharmaceutical formulations).[5][9][10]

  • For aqueous samples, a liquid-liquid extraction with a non-polar solvent like dichloromethane or diethyl ether at an alkaline pH is effective.

  • For solid samples, a solvent extraction followed by clean-up using solid-phase extraction (SPE) may be necessary.

  • Spike the sample with a known concentration of Di-n-propyl-d14-amine solution at the beginning of the sample preparation process to account for any losses.

2. Derivatization Protocol (Acylation with TFAA):

  • Evaporate the extracted sample to dryness under a gentle stream of nitrogen.

  • Add 50 µL of a suitable solvent (e.g., ethyl acetate) and 50 µL of trifluoroacetic anhydride (TFAA).

  • Cap the vial and heat at 60°C for 30 minutes.

  • Cool the vial to room temperature.

  • Evaporate the excess reagent and solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of a suitable solvent (e.g., hexane or ethyl acetate) for GC-MS analysis.

3. GC-MS Instrumental Parameters:

ParameterRecommended SettingRationale
GC System Agilent 8890 GC or equivalentProvides robust and reproducible performance.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar 5% phenyl-methylpolysiloxane column offers excellent separation for a wide range of derivatized compounds.[11]
Injector Splitless mode, 250°CSplitless injection is ideal for trace analysis. The temperature ensures efficient volatilization of the derivative.
Carrier Gas Helium, constant flow at 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program Initial: 60°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min)This temperature program allows for the separation of the derivatized amine from potential matrix components.
MS System Agilent 5977B MSD or equivalentOffers high sensitivity and selectivity.
Ionization Electron Ionization (EI), 70 eVStandard ionization technique for GC-MS, providing reproducible fragmentation patterns.
Acquisition Mode Selected Ion Monitoring (SIM)For quantitative analysis, SIM mode provides higher sensitivity and selectivity by monitoring specific ions.
Monitored Ions To be determined empirically based on the mass spectrum of the TFAA derivative of Di-n-propyl-d14-amine.The molecular ion and characteristic fragment ions should be selected.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS is an increasingly popular alternative to GC-MS for the analysis of amines, as it often does not require derivatization.[12] This technique is particularly well-suited for analyzing polar and non-volatile compounds in complex matrices.

Overcoming Chromatographic Challenges with Basic Compounds

The primary challenge in the LC analysis of basic compounds like Di-n-propyl-d14-amine is their tendency to interact with residual silanol groups on silica-based stationary phases, leading to poor peak shape and tailing.[4] Strategies to mitigate these effects include:

  • Mobile Phase pH Control: Maintaining the mobile phase pH below the pKa of the analyte will ensure it is in its protonated, cationic form.

  • Use of Additives: Adding a small amount of an acid, such as formic acid or acetic acid, to the mobile phase can help to saturate the silanol groups and improve peak shape.

  • Column Selection: Employing a column with low silanol activity or a different stationary phase chemistry (e.g., embedded polar group or polymeric) can significantly improve performance.

LC-MS/MS Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Matrix Spike Spike with Di-n-Propyl-d14-amine (IS) Sample->Spike Extraction Protein Precipitation or Solid-Phase Extraction Spike->Extraction Injection LC Injection Extraction->Injection Separation Chromatographic Separation Injection->Separation Detection Tandem Mass Spectrometric Detection (MS/MS) Separation->Detection Quant Quantification Detection->Quant

Sources

Application Note: Trace Quantification of Di-n-propylamine using Di-n-propyl-d14-amine (IS)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This application note details the sample preparation and analytical protocols for the quantification of Di-n-propylamine (DPA) in pharmaceutical drug substances and environmental matrices. The protocol utilizes Di-n-propyl-d14-amine as a stable isotopically labeled internal standard (SIL-IS) to correct for matrix effects, extraction efficiency, and ionization variability.

Why this matters: Secondary amines like DPA are critical precursors to N-Nitrosodipropylamine (NDPA) , a potent carcinogen. Regulatory bodies (FDA, EMA) require manufacturers to assess the risk of nitrosamine formation. Quantifying residual DPA at trace levels (ppm/ppb) is the primary preventative control measure in this risk assessment framework.

The Molecule: Di-n-propyl-d14-amine[1][2][3][4]
  • Chemical Structure:

    
    
    
  • Role: Surrogate Internal Standard.

  • Key Advantage: The fully deuterated propyl chains (+14 Da mass shift) prevent isotopic overlap with the native analyte and eliminate "cross-talk" in Mass Spectrometry, while maintaining identical physicochemical behavior during extraction.

Physicochemical Context & Handling

Successful recovery of DPA-d14 requires understanding its volatility and basicity.

PropertyValueImplication for Protocol
pKa ~11.0Exists as a cation (

) at neutral/acidic pH. Must be basified (pH > 12) to extract into organic solvents.
Boiling Point 105–110 °CHigh Volatility Risk. Never evaporate extracts to dryness. Use keeper solvents or derivatization.
Solubility Water, Ethanol, EtherHighly water-soluble as a salt.
Stability Stable C-D bondsThe deuterium labels on the propyl chains are non-exchangeable, ensuring IS integrity.

Workflow Logic

The following diagram illustrates the decision matrix for selecting the correct preparation pathway based on the analytical instrument available.

SamplePrepWorkflow Start Sample: API or Drug Product Spike Spike IS: Di-n-propyl-d14-amine Start->Spike Decision Select Detection Method Spike->Decision LC_Path LC-MS/MS (High Sensitivity) Decision->LC_Path Trace (<1 ppm) GC_Path GC-MS (Volatile Analysis) Decision->GC_Path Moderate (>1 ppm) Derivatization Derivatization (Dansyl Chloride) Targets Secondary Amine LC_Path->Derivatization Cleanup L/L Extraction (DCM/Hexane) Derivatization->Cleanup LC_Analysis Analyze: Reversed Phase C18 Cleanup->LC_Analysis Basification Basify (NaOH) -> Free Base GC_Path->Basification Headspace Headspace or Direct Injection Basification->Headspace GC_Analysis Analyze: DB-624 or Wax Column Headspace->GC_Analysis

Figure 1: Decision tree for selecting the appropriate sample preparation workflow based on sensitivity requirements and instrumentation.

Protocol A: LC-MS/MS with Dansyl Chloride Derivatization

Recommended for trace analysis (LOD < 10 ppb) in complex API matrices. Direct analysis of small aliphatic amines by RP-LC is difficult due to poor retention. Derivatization with Dansyl Chloride improves retention and ionization efficiency.

Reagents
  • Stock Solution (IS): Di-n-propyl-d14-amine (1 mg/mL in Methanol).

  • Derivatizing Agent: Dansyl Chloride (5 mg/mL in Acetone).

  • Buffer: 0.1 M Sodium Bicarbonate (

    
    ), pH 10.
    
Step-by-Step Procedure
  • Sample Weighing: Weigh 50.0 mg of API into a 15 mL centrifuge tube.

  • Dissolution: Add 2.0 mL of 0.1 M HCl (to ensure amine protonation and dissolution). Vortex until dissolved.

  • IS Spiking: Add 20

    
    L of Di-n-propyl-d14-amine  working solution (10 
    
    
    
    g/mL).
    • Scientific Rationale: Adding IS before derivatization corrects for variations in the derivatization reaction yield.

  • pH Adjustment: Add 1.0 mL of 0.1 M

    
     buffer (pH 10).
    
    • Check: Verify pH is > 9.0. The reaction requires the amine to be in the free base form to attack the sulfonyl chloride.

  • Derivatization: Add 1.0 mL of Dansyl Chloride solution. Vortex for 1 min.

  • Incubation: Heat at 60°C for 15 minutes.

    • Mechanism: The sulfonyl chloride group of Dansyl-Cl reacts with the secondary amine of DPA/DPA-d14 to form a stable sulfonamide.

  • Quenching: Add 100

    
    L of concentrated ammonia or methylamine to consume excess reagent.
    
  • Extraction (Critical): Add 3.0 mL of Dichloromethane (DCM). Shake vigorously for 5 minutes. Centrifuge at 4000 rpm for 5 min.

  • Concentration: Transfer the lower organic layer to a fresh vial. Evaporate under nitrogen at room temperature to near dryness (do not over-dry). Reconstitute in 1.0 mL Acetonitrile/Water (50:50).

LC-MS/MS Parameters
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50 mm, 1.8

    
    m.
    
  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Transitions:

    • DPA-Dansyl:

      
       (Quant), 
      
      
      
      (Qual).
    • DPA-d14-Dansyl:

      
       (Quant).
      
    • Note: The fragment 171.0 corresponds to the dimethylaminonaphthalene moiety, common to both, but the precursor mass shifts by +14 Da.

Protocol B: GC-MS Direct Injection

Recommended for volatile solvents or liquid samples.

Reagents
  • Extraction Solvent: Dichloromethane (DCM) or MTBE.

  • Base: 1.0 M NaOH.

Step-by-Step Procedure
  • Sample Prep: Dissolve 100 mg of sample in 2.0 mL of water.

  • IS Spiking: Add 50

    
    L of Di-n-propyl-d14-amine  (100 
    
    
    
    g/mL in Methanol).
  • Basification: Add 0.5 mL of 1.0 M NaOH.

    • Scientific Rationale: This converts the amine salt (

      
      ) to the volatile free base (
      
      
      
      ).
  • Extraction: Add 2.0 mL of DCM. Vortex for 2 minutes.

  • Phase Separation: Centrifuge. Transfer the organic layer to a GC vial containing anhydrous

    
     (to remove water).
    
  • Injection: Inject 1-2

    
    L directly into the GC-MS.
    
GC-MS Parameters
  • Inlet: Splitless, 250°C. Liner must be base-deactivated (e.g., silanized wool) to prevent amine tailing.

  • Column: DB-624 or DB-Volatiles (30m x 0.25mm).

  • Temp Program: 40°C (hold 2 min)

    
     10°C/min 
    
    
    
    200°C.
  • SIM Mode:

    • DPA: m/z 72 (Base peak), 101 (Molecular ion).

    • DPA-d14: m/z 80 (Base peak, propyl-d7 fragment), 115 (Molecular ion).

Quality Assurance & Validation Criteria

To ensure the protocol is "self-validating" (Trustworthiness), the following criteria must be met:

ParameterAcceptance CriteriaTroubleshooting
IS Response Variation

20% across run
If IS drops in samples vs. standards, matrix suppression is occurring. Dilute sample or improve cleanup.
Blank Contamination < 10% of LOQDPA is a common environmental contaminant. Use dedicated glassware and high-purity solvents.
Linearity (

)
> 0.995Ensure IS concentration is constant.
H/D Exchange Check No M+13 or M+12 peaksIf DPA-d14 shows mass loss, check for extreme pH or protic solvent exposure over long periods (rare for alkyl-d).

References

  • US Food and Drug Administration (FDA). (2024).[1] Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. Revision 2. Retrieved from [Link]

  • European Medicines Agency (EMA). (2023). Nitrosamine impurities in human medicinal products.[1][2][3] EMA/409815/2020. Retrieved from [Link]

  • Schmidtsff, T., et al. (2021). "Analytical strategies for the determination of N-nitrosamine impurities in pharmaceuticals." Journal of Pharmaceutical and Biomedical Analysis. (Contextual grounding for amine precursor analysis).

Sources

Isotope dilution mass spectrometry with DI-N-Propyl-D14-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Quantitative Analysis of Di-n-Propylamine (DPA) via Isotope Dilution Mass Spectrometry (IDMS)

Part 1: Introduction & Scope

The "Why": Controlling the Precursor to Prevent the Impurity

In the wake of the global regulatory crisis concerning N-nitrosamine impurities (e.g., in Sartans, Metformin, and Ranitidine), the pharmaceutical industry has focused heavily on detecting the final carcinogenic impurities. However, a proactive Quality by Design (QbD) approach requires monitoring the precursors .

Di-n-propylamine (DPA) is the secondary amine precursor that, upon reaction with a nitrosating agent (e.g., nitrites in excipients or solvents), forms the potent carcinogen N-Nitrosodipropylamine (NDPA) .

This Application Note details the Isotope Dilution Mass Spectrometry (IDMS) method for quantifying trace levels of DPA using its stable isotope analog, Di-n-propyl-d14-amine (DPA-d14) . Unlike external calibration, IDMS compensates for matrix effects (ion suppression/enhancement) and extraction losses, making it the "Gold Standard" for trace impurity analysis.

CRITICAL DISTINCTION: This protocol is for the analysis of the Amine (DPA) , not the Nitrosamine (NDPA).

  • Analyte: Di-n-propylamine (CAS: 142-84-7)

  • Internal Standard: Di-n-propyl-d14-amine (Deuterated Precursor)

Part 2: Compound Profile & Mechanism

Internal Standard Specifications

The choice of Di-n-propyl-d14-amine is critical. It is a "surrogate" IS, meaning it is chemically identical to the analyte but mass-shifted.

FeatureAnalyte: Di-n-propylamine (DPA)Internal Standard: Di-n-propyl-d14-amine
Formula C₆H₁₅NC₆HD₁₄N
Molecular Weight 101.19 g/mol ~115.27 g/mol
Monoisotopic Mass 101.1204 Da115.2083 Da
Precursor Ion [M+H]⁺ 102.1 116.2
Structure Secondary Amine (High pKa ~11)Fully deuterated alkyl chains
The Principle of IDMS

In IDMS, a known amount of DPA-d14 is spiked into the sample before any preparation. Because DPA and DPA-d14 share nearly identical physicochemical properties, they experience the same:

  • Extraction Recovery: If 20% of DPA is lost during prep, 20% of DPA-d14 is also lost.

  • Ionization Efficiency: If the matrix suppresses the signal by 50%, both signals are suppressed equally.

  • Result: The ratio of their responses remains constant, ensuring accurate quantification.

Part 3: Experimental Protocol

A. Reagents & Standards
  • DPA Standard: Certified Reference Material (CRM) grade.

  • DPA-d14 Internal Standard: >98 atom% D isotopic purity.

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.

  • Buffer: Ammonium Bicarbonate (High pH is critical for amine retention).

B. Sample Preparation (Liquid-Liquid Extraction)

Objective: Isolate the amine from the drug substance (API) matrix.

  • Stock Preparation:

    • Prepare IS Spiking Solution : 10 µg/mL DPA-d14 in Methanol.

  • Sample Weighing:

    • Weigh 50 mg of API into a centrifuge tube.

  • Spiking (The Critical Step):

    • Add 50 µL of IS Spiking Solution directly to the solid API.

    • Note: Spiking before dissolution ensures the IS tracks the analyte through the entire solubilization process.

  • Dissolution/Extraction:

    • Add 5.0 mL of 0.1 M NaOH (to ensure the amine is in free-base form).

    • Add 5.0 mL of Dichloromethane (DCM) .

    • Vortex vigorously for 5 minutes.

  • Phase Separation:

    • Centrifuge at 4000 rpm for 5 minutes.

    • Collect the bottom organic layer (DCM) containing the free amine.

  • Back-Extraction (Optional but Recommended for Cleanliness):

    • Add 1.0 mL of 0.1% Formic Acid (aq) to the DCM extract.

    • Vortex and Centrifuge. The amine protonates and moves into the aqueous layer.

    • Transfer the aqueous supernatant to an LC vial for injection.

C. LC-MS/MS Conditions

Rationale: Small aliphatic amines like DPA retain poorly on C18 at low pH. We use a High pH strategy or HILIC . Below is the High pH Reverse Phase method, which offers robust peak shapes.

  • System: UHPLC coupled to Triple Quadrupole MS.

  • Column: Waters XBridge C18 (or Phenomenex Gemini), 2.1 x 100 mm, 3.5 µm (pH stable).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, pH 10.0 (Adjusted with NH₄OH).

  • Mobile Phase B: 100% Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 5 Initial Hold
1.0 5 Start Elution
6.0 90 Gradient Ramp
8.0 90 Wash
8.1 5 Re-equilibration

| 12.0 | 5 | End |

D. Mass Spectrometry Parameters (MRM)

Mode: Positive Electrospray Ionization (ESI+). Note: The "Deuterium Isotope Effect" may cause DPA-d14 to elute slightly earlier (approx. 0.05 - 0.1 min) than native DPA due to weaker lipophilic interactions of C-D bonds compared to C-H bonds.

CompoundPrecursor (m/z)Product (m/z)Collision Energy (eV)Dwell Time (ms)
DPA (Quantifier) 102.1 43.1 (Propyl cation)1550
DPA (Qualifier) 102.172.11250
DPA-d14 (IS) 116.2 50.1 (Propyl-d7 cation)1550

Part 4: Visualized Workflows

Workflow 1: The IDMS Extraction Logic

This diagram illustrates the "Self-Correcting" nature of the IDMS protocol.

IDMS_Workflow Sample Unknown Sample (Contains DPA) Mix Spiked Mixture (Analyte + IS) Sample->Mix IS Internal Standard (DPA-d14) IS->Mix Known Conc. Prep Sample Prep (Extraction/Losses) Mix->Prep Matrix Matrix Effects (Ion Suppression) Prep->Matrix Losses affect both equally MS Mass Spec Detection (Separate Channels) Matrix->MS Calc Ratio Calculation (Area DPA / Area IS) MS->Calc Ratio cancels errors

Caption: The IDMS workflow ensures that any loss during prep or suppression in the source affects the Analyte and IS equally, canceling out errors in the final ratio calculation.

Workflow 2: Mass Spectral Fragmentation

Visualizing the transition logic for the deuterated standard.

Fragmentation DPA_Parent DPA Precursor [M+H]+ = 102.1 DPA_Frag Product Ion (Propyl Cation) m/z = 43.1 DPA_Parent->DPA_Frag CID Fragmentation IS_Parent DPA-d14 Precursor [M+H]+ = 116.2 IS_Frag Product Ion (Propyl-d7 Cation) m/z = 50.1 IS_Parent->IS_Frag CID Fragmentation (+7 Da shift)

Caption: MRM transitions utilize the specific mass shift of the deuterated propyl chain (C3D7, mass 50) compared to the native propyl chain (C3H7, mass 43).

Part 5: Data Analysis & Validation

Calculation

Quantification is performed using a Linear Regression of the Area Ratios.




Acceptance Criteria (Pharma Guidelines)
  • Linearity:

    
     over the range of 1 ng/mL to 1000 ng/mL.
    
  • IS Variation: The peak area of DPA-d14 in samples should be within ±30% of the average IS area in standards.

  • Signal-to-Noise (S/N): >10 for the Limit of Quantitation (LOQ).

Part 6: Troubleshooting & Expert Insights

  • The "Deuterium Scramble":

    • Issue: In high-energy sources, deuterium on the alpha-carbons (next to nitrogen) can sometimes exchange or scramble if the source temperature is too high.

    • Solution: Use a moderate source temperature (350°C - 400°C) and avoid excessive collision energies.

  • Carryover:

    • Issue: Amines are "sticky" and adsorb to stainless steel and glass.

    • Solution: Use a needle wash containing 0.1% Formic Acid in Methanol. Use Polypropylene vials instead of glass if low recovery is observed.

  • Interference:

    • Issue: Isobaric interferences from the matrix.

    • Solution: The high mass shift (+14 Da) of the D14 IS makes it highly unlikely to suffer from "crosstalk" with the native analyte, ensuring high specificity.

References

  • U.S. Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. (2021).[1][2][3][4] Link

  • European Medicines Agency (EMA). Nitrosamine impurities in human medicinal products. (2020).[1][5] Link

  • PubChem. Di-n-propylamine (Compound Summary).[1][3] National Library of Medicine. Link

  • Sigma-Aldrich. Dipropylamine Product Specification & Properties.[5]Link

  • Muthu, M., et al.Mechanism of formation of N-nitrosamines from secondary amines. Journal of Pharmaceutical and Biomedical Analysis.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing DI-N-Propyl-D14-amine Concentration for Internal Standard Use

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals utilizing DI-N-Propyl-D14-amine as an internal standard (IS) in quantitative mass spectrometry-based assays. Here, we provide in-depth answers to common questions, troubleshooting strategies, and detailed protocols to ensure the robust performance of your analytical methods. Our approach is grounded in extensive field experience and authoritative scientific principles to help you achieve accurate and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting

Core Concepts

Q1: Why is a stable isotope-labeled (SIL) internal standard like DI-N-Propyl-D14-amine considered the 'gold standard' for quantitative LC-MS analysis?

A stable isotope-labeled internal standard is the preferred choice in quantitative mass spectrometry because it is chemically identical to the analyte of interest, with the only difference being a higher atomic mass due to the incorporation of stable isotopes (in this case, 14 deuterium atoms).[1][2] This near-perfect analogy in physicochemical properties ensures that the IS and the analyte behave almost identically during sample preparation, chromatography, and ionization in the mass spectrometer.[2][3][4]

The core benefit is the ability to accurately correct for variability that can occur at multiple stages of the analytical process.[5][6] By adding a fixed concentration of DI-N-Propyl-D14-amine to all samples, calibrators, and quality controls at the earliest stage, it effectively normalizes for:

  • Sample Preparation Losses: Any loss of analyte during extraction, evaporation, or reconstitution steps will be mirrored by a proportional loss of the IS.[6][7]

  • Matrix Effects: Co-eluting compounds from the sample matrix (e.g., plasma, urine, soil) can suppress or enhance the ionization of the analyte in the MS source. Since the IS co-elutes and has the same ionization characteristics, it experiences the same degree of suppression or enhancement, allowing the analyte/IS ratio to remain constant.[4]

  • Instrumental Variability: Minor fluctuations in injection volume or MS detector response over the course of an analytical run are compensated for by the consistent presence of the IS.[5][6]

The final quantification is based on the ratio of the analyte's signal to the IS's signal, which provides a much more accurate and precise measurement than relying on the analyte's absolute signal alone.

Q2: What are the key physicochemical properties of DI-N-Propyl-D14-amine that I should be aware of?

Understanding the properties of your internal standard is crucial for proper handling and application. DI-N-Propyl-D14-amine, also known as N-Nitrosodipropylamine-d14 (NDPA-d14), has the following relevant characteristics:

PropertyValueSource
Chemical Formula C₆²H₁₄N₂O[8]
Molecular Weight 144.27 g/mol [9]
Monoisotopic Mass 144.1985 Da[8]
Boiling Point 206 °C (unlabeled)[10][11]
Density 1.013 g/mL at 25 °C (unlabeled)[10][11]
Form Oil[11]
Solubility Sparingly in Chloroform, Slightly in Ethyl Acetate and Methanol[11]
Storage Freeze (< -10 °C), protect from light[12][13]

Note: Some physical properties are for the unlabeled N-Nitrosodipropylamine, which are expected to be very similar for the deuterated analog.

Concentration Optimization

Q3: What is a good starting concentration for DI-N-Propyl-D14-amine in my assay?

The optimal concentration is method-specific and depends on the analyte's expected concentration range and the sensitivity of your mass spectrometer. However, based on established methods, a good starting point can be derived.

For instance, in the analysis of nitrosamines in water, a working internal standard solution of 20 µg/L (or 20 ng/mL) of NDPA-d14 has been successfully used.[14] Another method for analyzing nitrosamines in medicines prepared a mixed internal standard solution at a concentration of 200 ng/mL .[12]

A widely accepted best practice is to set the internal standard concentration to be close to the geometric mean of the calibration curve range.[15] A common approach is to aim for an IS response that is roughly equivalent to the analyte's response at the mid-point of the calibration curve (mid-QC level). This ensures a robust signal-to-noise ratio for the IS without it being so high that it could potentially cause detector saturation or ion suppression effects on the analyte.[7]

Q4: My calibration curve is non-linear. Could the concentration of my DI-N-Propyl-D14-amine be the cause?

Yes, an inappropriate IS concentration can contribute to non-linearity. Here are two common scenarios:

  • IS Concentration is Too Low: If the IS concentration is significantly lower than the upper limit of quantification (ULOQ) of your analyte, "cross-talk" or ion suppression can occur. At high analyte concentrations, the analyte can compete with the IS for ionization, suppressing the IS signal. This leads to a skewed analyte/IS ratio at the higher end of the curve, causing it to flatten and become non-linear.[6]

  • IS Stock Contains Unlabeled Analyte: A common issue with deuterated standards is the presence of a small amount of the unlabeled analyte as an impurity.[15] If your IS working solution has a high concentration, this impurity can contribute to the analyte signal, especially at the lower limit of quantification (LLOQ). This can artificially inflate the LLOQ response and lead to a non-linear curve with a poor intercept. The contribution of the IS to the analyte signal should not exceed 5% of the analyte response at the LLOQ, as per ICH M10 guidance.[15]

Troubleshooting Workflow for Non-Linearity:

Caption: Troubleshooting workflow for non-linearity issues related to internal standard concentration.

Troubleshooting Matrix Effects & Poor Performance

Q5: I'm observing significant variability in my IS signal across different patient/sample lots. What does this indicate and how can I fix it?

High variability in the IS signal across different biological samples, despite adding a constant amount, is a classic indicator of matrix effects .[5] This means that different lots of matrix (e.g., plasma from different individuals) are causing varying degrees of ion suppression or enhancement.

While DI-N-Propyl-D14-amine is designed to compensate for these effects, severe variability can still compromise data quality. Here’s how to troubleshoot:

  • Confirm Co-elution: The fundamental principle for matrix effect compensation is that the analyte and IS must co-elute perfectly.[4][16] Deuteration can sometimes cause a slight shift in retention time on reversed-phase columns.[16][17] You must verify that the chromatographic peaks for your analyte and DI-N-Propyl-D14-amine completely overlap. If they are partially separated, they may be exposed to different matrix interferences as they elute, defeating the purpose of the IS.[16]

    • Solution: Adjust your chromatography. A shorter column, a different stationary phase, or a modified gradient may be needed to ensure co-elution.[16]

  • Improve Sample Cleanup: If co-elution is confirmed, the issue is likely severe matrix effects that are overwhelming the system. More rigorous sample preparation is needed to remove the interfering components. Consider switching from a simple protein precipitation to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

  • Evaluate IS Concentration: In some cases, a higher concentration of the internal standard can help to mitigate issues like non-specific binding to container surfaces or active sites in the LC system, which can be exacerbated by matrix components.[7]

Q6: My IS response is consistently low or absent. What are the potential causes?

A chronically low or absent IS signal points to a more fundamental problem in the method.

Systematic Troubleshooting for Low IS Signal:

Low_IS_Signal node_start node_start node_check node_check node_action node_action node_solution node_solution Start Start: Low/No IS Signal Check_Prep Is the IS being added correctly? Start->Check_Prep Check_Prep->Start No, error in pipetting/dilution Check_Stock Verify IS Stock Solution Integrity (Concentration, Degradation) Check_Prep->Check_Stock Yes Check_MS Is the MS tuned for the IS? Check_Stock->Check_MS Tune_MS Infuse IS solution directly and optimize MS parameters Check_MS->Tune_MS No Check_Extraction Is the IS being lost during extraction? Check_MS->Check_Extraction Yes Fixed Problem Resolved Tune_MS->Fixed Modify_Extraction Modify sample prep (e.g., change pH, solvent) Check_Extraction->Modify_Extraction Yes Check_Stability Is the IS unstable in the matrix/solvent? Check_Extraction->Check_Stability No Modify_Extraction->Fixed Perform_Stability_Expt Conduct short-term/freeze-thaw stability experiments Check_Stability->Perform_Stability_Expt Yes Check_Stability->Fixed No Perform_Stability_Expt->Fixed

Caption: A logical workflow for diagnosing the root cause of a consistently low internal standard signal.

Experimental Protocols

Protocol 1: Preparation of DI-N-Propyl-D14-amine Stock and Working Solutions

This protocol describes the preparation of a 100 µg/mL primary stock solution and a 200 ng/mL working solution, a common concentration for nitrosamine analysis.[12]

Materials:

  • DI-N-Propyl-D14-amine (neat oil or certified reference material)

  • Methanol (LC-MS grade)

  • Class A volumetric flasks (e.g., 1 mL, 10 mL, 100 mL)

  • Calibrated analytical balance (if starting from neat material)

  • Calibrated micropipettes

Procedure:

  • Primary Stock Solution (100 µg/mL):

    • If using a pre-made 1 mg/mL solution: Accurately pipette 1 mL of the commercial stock into a 10 mL volumetric flask.

    • If starting from neat oil: Accurately weigh approximately 1 mg of DI-N-Propyl-D14-amine into a tared weigh boat. Record the exact weight. Transfer the oil to a 10 mL volumetric flask, using methanol to rinse the weigh boat multiple times to ensure complete transfer.

    • Bring the flask to final volume with methanol.

    • Cap and invert the flask at least 20 times to ensure homogeneity.

    • Transfer to an amber glass vial, label clearly (e.g., "NDPA-d14 100 µg/mL Stock"), and store in a freezer at < -10 °C.[12][13]

  • Intermediate Stock Solution (10 µg/mL):

    • Allow the primary stock to equilibrate to room temperature.

    • Accurately pipette 1 mL of the 100 µg/mL primary stock into a 10 mL volumetric flask.

    • Bring to volume with methanol, cap, and mix thoroughly.

  • Working Internal Standard Solution (200 ng/mL):

    • Accurately pipette 2 mL of the 10 µg/mL intermediate stock into a 100 mL volumetric flask.

    • Bring to volume with the initial mobile phase composition (or reconstitution solvent) of your LC method. This is crucial to prevent peak shape issues.

    • Mix thoroughly. This solution is now ready to be added to your samples. For example, adding 50 µL of this solution to 50 µL of sample would result in a final IS concentration of 100 ng/mL in the injection mix (assuming a 1:1 dilution).

Protocol 2: Experiment to Determine Optimal IS Concentration

This experiment evaluates three different IS concentrations to determine which provides the best performance across the calibration range.

Procedure:

  • Prepare IS Working Solutions: Prepare three separate working solutions of DI-N-Propyl-D14-amine at concentrations corresponding to the analyte's LLOQ, Mid-QC, and ULOQ levels. For example, if your calibration range is 1-1000 ng/mL, you might test IS concentrations of 10 ng/mL, 200 ng/mL, and 800 ng/mL.

  • Prepare Calibration Curves: For each of the three IS concentrations, prepare a full calibration curve (e.g., 8 non-zero points) and sets of QCs (LLOQ, Low, Mid, High) in the relevant biological matrix.

  • Analyze the Batches: Analyze the three complete batches on the LC-MS/MS system.

  • Evaluate the Data: For each IS concentration, assess the following parameters:

    • IS Signal Stability: Plot the absolute IS peak area for all calibrators and QCs. The ideal concentration will show a stable, consistent signal with a coefficient of variation (%CV) of <15%. A downward trend at high analyte concentrations suggests ion suppression.

    • Linearity: Calculate the regression (e.g., linear, weighted 1/x²) and correlation coefficient (r²) for each curve. The optimal IS concentration should yield the best linearity (r² > 0.99).

    • Accuracy and Precision: Calculate the accuracy (%RE) and precision (%CV) for the back-calculated concentrations of the calibrators and QCs. All values should be within the acceptable limits defined by regulatory guidelines (e.g., ±15% for QCs, ±20% for LLOQ).[5]

Data Evaluation Table:

IS ConcentrationIS Area %CV (across curve)Calibration Curve r²LLOQ Accuracy/PrecisionMid QC Accuracy/PrecisionHigh QC Accuracy/PrecisionComments
10 ng/mL 25% (trending down)0.985Fails± 12% / 10%± 15% / 11%IS suppression at high conc.
200 ng/mL 8%0.998± 5% / 8%± 3% / 4%± 2% / 5%Optimal Performance
800 ng/mL 7%0.991± 25% / 18%± 4% / 6%± 3% / 4%Poor accuracy at LLOQ.

Based on the example data above, the 200 ng/mL concentration provides the most stable IS signal and the best overall accuracy, precision, and linearity.

References

  • ResearchGate. Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. [Link]

  • Taiwan Food and Drug Administration. Method of Test for Nitrosamines in Medicines - Multiple Analysis (GC-MS/MS Method). August 24, 2020. [Link]

  • ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. [Link]

  • Reddit. Understanding Internal standards and how to choose them. [Link]

  • NorthEast BioLab. What are the Best Practices of LC-MS/MS Internal Standards?. [Link]

  • YouTube. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

  • National Institutes of Health. Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. [Link]

  • South American Journal of Clinical Research. A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. 2014. [Link]

  • LCGC International. The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). July 1, 2021. [Link]

  • BioPharma Services Inc. Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. [Link]

  • AptoChem. Deuterated internal standards and bioanalysis. [Link]

  • ResearchGate. Examples of deuterated nitrosamine MS standards 8–14 for LCMS impurity.... [Link]

  • Bioanalysis Zone. Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. December 4, 2023. [Link]

  • ResearchGate. Current status and prospects of development of analytical methods for determining nitrosamine and N-nitroso impurities in pharmaceuticals. [Link]

  • PubChem. N-Nitrosodipropylamine-d14. [Link]

  • PubMed Central. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. [Link]

  • MacCoss Lab Software. Retention Time shifts using deuterated internal standards. [Link]

Sources

Preventing deuterium exchange in DI-N-Propyl-D14-amine solutions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Isotopic Integrity of Di-n-Propyl-d14-amine

Role: Senior Application Scientist Subject: Technical Guide to Preventing Deuterium Exchange & Handling Protocols Reference ID: TS-DPA-D14-001[1]

Introduction: The Isotopic Stability Paradox

Researchers utilizing Di-n-propyl-d14-amine (CAS: varies by salt/base form, typically


 or 

) often encounter a critical misunderstanding regarding isotopic stability.[1] While the carbon-bound deuteriums (C-D) on the propyl chains are kinetically stable and require transition metal catalysis (e.g., Ru or Ir) to exchange, the amine nitrogen-bound species (N-D/N-H) is highly labile.

This guide focuses on the N-site lability , the primary vector for isotopic degradation in solution. Without rigorous anhydrous protocols, the amine moiety undergoes rapid H/D exchange with atmospheric moisture or protic solvents, compromising NMR integration values and mass spectrometry shifts.

Core Mechanism of Exchange

The exchange is driven by the basicity of the secondary amine (pKa


 11.0). In the presence of even trace water (ppm levels), the amine acts as a base, abstracting a proton from water and releasing a deuteron.

Figure 1: Mechanism of Moisture-Induced H/D Scrambling

HD_Exchange_Mechanism Substrate Di-n-propyl-d14-amine (N-D Species) Intermediate Transition State [R2N-D...H-O-H] Substrate->Intermediate Diffusion Moisture Atmospheric H2O (Trace) Moisture->Intermediate Product Contaminated Amine (N-H Species) Intermediate->Product Proton Transfer (Fast) Byproduct HDO / D2O Intermediate->Byproduct

Caption: Kinetic pathway of N-D to N-H conversion driven by trace moisture. The reaction is equilibrium-controlled but favors N-H in non-deuterated environments.[1]

Solvent Selection & Handling Strategy

The choice of solvent is the single largest determinant of isotopic stability.

Solvent Compatibility Matrix
Solvent SystemRisk LevelMechanism of FailureRecommended Additive
Chloroform-d (

)
HIGH Acidic impurities (DCl) catalyze rapid exchange; Phosgene formation.[1]Silver foil or

(neutralizer)
Methanol-d4 (

)
CRITICAL Immediate exchange of N-D with solvent deuterium pool (less critical if solvent is 99.9% D, but obscures N-H signals).[1]None (Use only if N-site observation is irrelevant)
DMSO-d6 LOW Hygroscopic; absorbs atmospheric

over time, leading to slow exchange.[1]
Molecular Sieves (4Å)
Benzene-d6 / Toluene-d8 MINIMAL Aprotic and hydrophobic; repels water.[1] Best for long-term stability.[1][2]None

Troubleshooting & FAQs

Q1: My NMR spectrum shows a broad singlet at ~1.5 ppm that integrates to < 1. Why is my N-D signal vanishing?

  • Diagnosis: This is the signature of moisture ingress . The N-D bond (silent in

    
     NMR) is exchanging with atmospheric 
    
    
    
    to form N-H (visible). The broadening is due to the quadrupolar coupling of the residual deuterium or intermediate exchange rates.
  • Correction: See Protocol B (The Rescue Wash) below.

Q2: Can I use standard glassware for these solutions?

  • Answer: No. Standard borosilicate glass has surface silanol groups (Si-OH) that can protonate the amine.

  • Solution: Use silanized glassware or, at minimum, oven-dry all NMR tubes and vials at 150°C for 12 hours and cool in a desiccator.

Q3: Mass Spec shows an [M-1] peak.[1] Did I lose a deuterium?

  • Diagnosis: Likely yes. In the ionization source (ESI/APCI), labile deuteriums on nitrogen often exchange with sheath gas moisture or solvent vapor.

  • Fix: Pre-rinse the MS lines with

    
     or use a deuterated mobile phase to "lock" the exchange equilibrium.
    

Advanced Protocols

Protocol A: The "Zero-Proton" Sample Preparation

Use this workflow for critical characterization where N-D integrity is paramount.

  • Glassware Prep: Dry NMR tubes at 150°C overnight. Cool under Argon stream.

  • Solvent Prep: Pass

    
     (or preferred solvent) through a small plug of basic alumina (activated) to remove acidic impurities and trace water immediately before use.
    
  • Atmosphere: Perform all transfers in a glovebox or using Schlenk techniques.

  • Sealing: Cap the NMR tube and wrap immediately with Parafilm or use a J. Young valve tube.

Protocol B: The "Rescue Wash" (Back-Exchange)

Use this if accidental protonation (N-H formation) has occurred and you need to restore the N-D species.

Figure 2: Isotopic Restoration Workflow

Rescue_Protocol Step1 Dissolve Sample in Organic Solvent (e.g., DCM) Step2 Add 5-10 eq. D2O (99.9%) Step1->Step2 Step3 Vigorous Shake/Vortex (2 mins) Step2->Step3 Step4 Phase Separation Step3->Step4 Step5 Remove Aqueous Layer (Top) Step4->Step5 Step6 Repeat Steps 2-5 (x3) Step5->Step6 Step7 Dry Organic Layer (Na2SO4 or MgSO4) Step6->Step7

Caption: Biphasic exchange protocol to drive the equilibrium back toward the deuterated amine species using Le Chatelier's principle.

References

  • H/D Exchange Mechanisms

    • Grokipedia. "Hydrogen–deuterium exchange Mechanism." Accessed 2026.

    • National Institutes of Health (NIH). "Trends in Hydrogen-Deuterium Exchange at Carbon Centers."

  • Deuterated Solvent Handling

    • Sigma-Aldrich.[1] "Use and Handling of NMR Solvents." Technical Bulletin.

    • Cambridge Isotope Laboratories.[2][3][4] "Deuterated Solvents: Storage and Handling."[5][6]

  • Amine Basicity & Properties

    • Eastman Chemical Company. "Di-n-Propylamine Technical Data Sheet."

    • Perrin, C. L., et al.[7] "Beta-deuterium isotope effects on amine basicity."[1][7] J. Am. Chem. Soc., 2003.[7]

  • Chemical Compatibility

    • Michigan State University. "Chemical Compatibility Table for Amines."

Sources

Technical Support Center: Optimizing Di-N-Propyl-D14-amine (DPA-d14) for Secondary Amine Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Version: 2.1 | Last Updated: February 2026 Audience: Bioanalytical Scientists, QC Analysts, Nitrosamine Risk Assessors

Core Technical Directive

Di-n-propyl-d14-amine (DPA-d14) is the definitive Stable Isotope Labeled Internal Standard (SIL-IS) for the quantification of Dipropylamine (DPA) .

In the context of modern pharmaceutical analysis, DPA is a critical secondary amine precursor monitored during Nitrosamine Risk Assessments . Secondary amines can react with nitrosating agents (nitrites) to form carcinogenic nitrosamines (e.g., NDPA). Because pharmaceutical matrices (APIs, excipients) are chemically complex, LC-MS/MS analysis of trace amines suffers heavily from Signal Suppression .

The Solution: DPA-d14 corrects for these matrix effects by co-eluting with the analyte and experiencing the exact same ionization competition in the electrospray source.

The Mechanism of Correction (Visualized)

To understand why your experiment might fail, you must understand the physical mechanism of suppression. The following diagram illustrates how DPA-d14 acts as a "normalization shield" against matrix interference.

MatrixEffect cluster_LC Liquid Chromatography Column cluster_ESI ESI Source (Ionization Competition) cluster_MS Mass Spectrometer Detector Analyte Analyte (Dipropylamine) Droplet Charged Droplet Analyte->Droplet Co-elution IS Internal Standard (DPA-d14) IS->Droplet Co-elution Matrix Matrix Components (Salts, API, Lipids) Matrix->Droplet Competes for Charge Signal_A Analyte Signal (Suppressed) Droplet->Signal_A Limited Charge Available Signal_IS IS Signal (Suppressed Equally) Droplet->Signal_IS Limited Charge Available Ratio Corrected Ratio (Analyte/IS) Signal_A->Ratio Signal_IS->Ratio

Figure 1: Mechanism of Signal Suppression Correction. Both the Analyte and DPA-d14 compete for the same limited charge in the ESI droplet. Because they are suppressed equally, their ratio remains constant, yielding accurate quantification.

Troubleshooting Guide (Q&A)

This section addresses specific failure modes reported by analytical labs.

Issue 1: "I see a peak for Dipropylamine in my blank samples containing only the Internal Standard."

Diagnosis: Isotopic Impurity or Cross-Talk. Technical Insight: No deuterated standard is 100% pure. A D14 standard may contain trace amounts of D0 (unlabeled) amine due to incomplete synthesis. Alternatively, if the mass resolution is low, the D14 isotope envelope might overlap with the D0 channel (less likely for D14, but possible).

Corrective Action:

  • Check Certificate of Analysis (CoA): Verify the isotopic purity (usually >98% D).

  • Run a "Double Blank": Inject solvent only (no IS). If the peak disappears, the contamination is in the IS stock.

  • Run an "IS Zero" Blank: Inject the IS at your working concentration. Calculate the area of the D0 (Analyte) peak.

    • Rule of Thumb: The contribution of D0 from the IS should be < 20% of the LOQ (Limit of Quantitation) of your method.

  • Adjust Concentration: If interference is too high, lower the concentration of the IS added to samples. This reduces the absolute amount of D0 impurity introduced.

Issue 2: "My Internal Standard response varies wildly (>50%) between samples."

Diagnosis: Severe Matrix Effects or Inconsistent Recovery. Technical Insight: While the IS corrects for suppression, extreme suppression (>80-90%) reduces the signal-to-noise ratio (S/N) to the point where precision is lost. If the IS peak area in samples is <50% of the IS peak area in solvent standards, your matrix load is too high.

Corrective Action:

  • Dilute and Shoot: The most effective fix. Dilute your sample extract 1:5 or 1:10 with mobile phase. Matrix effects drop exponentially with dilution.

  • Optimize Sample Prep: If dilution lowers sensitivity too much, switch from simple protein precipitation to Solid Phase Extraction (SPE) using a Mixed-Mode Cation Exchange (MCX) cartridge to selectively isolate amines.

Issue 3: "The Analyte/IS ratio shifts slightly with retention time."

Diagnosis: Deuterium Isotope Effect.[1] Technical Insight: Deuterated compounds are slightly less lipophilic than their hydrogenated counterparts. On high-efficiency C18 columns, DPA-d14 may elute slightly earlier than DPA . If they do not elute at the exact same time, they are not experiencing the exact same matrix suppression cloud.

Corrective Action:

  • Check Retention Times: If the shift is >0.1 min, the correction may be compromised.

  • Modify Gradient: Shallow gradients exacerbate the separation. Steepen the gradient ramp to force tighter co-elution.

  • Switch Column Chemistry: Use a column that relies less on hydrophobic interaction and more on polar embedding (e.g., C18-PFP or HILIC) to minimize the hydrophobic discrimination between H and D forms.

Experimental Protocol: DPA Quantification with DPA-d14

A. MRM Transition Optimization

Secondary amines fragment easily in ESI(+). The following transitions are standard starting points.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Rationale
Dipropylamine (DPA) 102.1 [M+H]+60.115 - 25Loss of propene (C3H6) via McLafferty rearrangement.
DPA-d14 (IS) 116.2 [M+H]+68.215 - 25Loss of propene-d6 (C3D6).
B. LC-MS/MS Conditions
  • Column: C18 or PFP (Pentafluorophenyl), 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10).

    • Why pH 10? Amines are basic (pKa ~11). At high pH, they are neutral and retain better on C18. At low pH (Formic acid), they are charged and elute in the void volume unless HILIC is used.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.3 - 0.4 mL/min.

C. Workflow Decision Tree

Use this logic flow to determine if your method is valid.

TroubleshootingTree Start Start Validation CheckIS Check IS Area (Sample vs Solvent) Start->CheckIS Suppression Is Suppression > 50%? CheckIS->Suppression Pass Method Valid Suppression->Pass No Fail Investigate Matrix Suppression->Fail Yes Dilute Dilute Sample 1:10 Fail->Dilute Sensitivity OK? Dilute->Pass Yes Clean Switch to SPE/LLE Dilute->Clean No

Figure 2: Troubleshooting Decision Tree for Signal Suppression.

References & Regulatory Grounding[2]

  • US Food and Drug Administration (FDA). "Control of Nitrosamine Impurities in Human Drugs." Guidance for Industry, Revision 1, 2021. Link

  • European Medicines Agency (EMA). "Nitrosamine impurities in human medicinal products." EMA/409815/2020 Rev.12, 2022. Link

  • Matuszewski, B. K., et al. "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS." Analytical Chemistry, 2003. (Standard reference for Matrix Effect calculations).

  • Vogt, F. G., & Kord, A. S. "Development of Quality Control Methods for Nitrosamine Impurities in Peptide Drugs." Journal of Pharmaceutical Sciences, 2021. (Discusses secondary amine precursor monitoring).

Sources

Enhancing ionization efficiency of DI-N-Propyl-D14-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Ionization for Di-N-Propyl-D14-amine

Introduction: The Analytical Context

You are likely utilizing Di-n-propyl-d14-amine (DPA-d14) as an Internal Standard (IS) for the quantification of dipropylamine or as a surrogate in nitrosamine impurity profiling (e.g., NDPA analysis).[1]

As a secondary aliphatic amine (


), DPA-d14 presents two primary challenges in LC-MS/MS:
  • Chromatographic Mismatch: The "Deuterium Isotope Effect" causes D14-analogs to elute slightly earlier than their protium counterparts on Reversed-Phase Liquid Chromatography (RPLC) columns.[1]

  • Ionization Suppression: Small aliphatic amines often suffer from poor desolvation efficiency in Electrospray Ionization (ESI) and are highly susceptible to matrix effects (e.g., phospholipids).

This guide provides self-validating protocols to overcome these barriers.

Part 1: Source Optimization (The Hardware)

Q: My signal intensity for DPA-d14 is erratic. Should I use ESI or APCI?

A: While ESI is the default for polar amines, APCI (Atmospheric Pressure Chemical Ionization) is often superior for small, volatile amines like dipropylamine if you are not derivatizing.

  • The Mechanism: Small amines (

    
     Da for DPA-d14) can evaporate before they are ionized in the ESI droplet phase (Ion Evaporation Model). APCI ionizes in the gas phase, preventing this loss.
    
  • Protocol:

    • Switch to APCI Positive mode.

    • Set Corona Discharge Current to 4–5 µA .

    • Critical Step: Ensure the vaporizer temperature is high (

      
      ) to fully volatilize the mobile phase, but keep the capillary temperature moderate (
      
      
      
      ) to prevent thermal degradation.

Q: If I must use ESI, how do I stabilize the signal?

A: You must force the molecule into a pre-charged state (


) before it enters the source.
  • Mobile Phase pH: The mobile phase pH must be at least 2 units below the pKa (11).

  • Recommendation: Use 0.1% Formic Acid (pH ~2.7) . Do not use neutral buffers (ammonium acetate at pH 6), as this shifts the equilibrium toward the neutral amine, which flies poorly in ESI.

Part 2: Chromatography & Isotope Effects

Q: The DPA-d14 peak elutes 0.2 minutes before my analyte. Is my column failing?

A: No, this is the Deuterium Isotope Effect . Carbon-Deuterium (C-D) bonds are slightly shorter and less polarizable than C-H bonds, making the D14 molecule slightly less lipophilic.

  • Impact: In RPLC, the D14 standard spends less time in the stationary phase.

  • The Fix (MRM Window): You must widen your MRM acquisition window. Do not center the window solely on the analyte retention time (RT); ensure it covers the earlier eluting IS.

Data Summary: Retention Time Shifts

ParameterDi-n-propylamine (Analyte)Di-n-propyl-d14-amine (IS)Mechanism
Molecular Weight ~101.2 Da~115.3 DaMass Shift (+14)
Lipophilicity BaselineSlightly LowerC-D Bond Shortening
Retention Time (RPLC)

(e.g., 4.5 min)

(e.g., 4.3 min)
Reduced Hydrophobic Interaction
MRM Window Action Center on PeakOffset Left (-0.3 min)Prevent Peak Cutting

Part 3: Advanced Enhancement (Derivatization)

Q: Direct ionization is still too low for trace analysis (<1 ng/mL). What is the ultimate solution?

A: You must perform Dansyl Chloride (DNS-Cl) Derivatization .[1][2] Small aliphatic amines lack a chromophore and have low mass, leading to high background noise. Dansylation attaches a naphthalene sulfonyl group, adding:

  • Hydrophobicity: Increases retention, moving the peak away from the solvent front (suppression zone).

  • Ionization Efficiency: The dimethylamino group on the dansyl moiety has a high proton affinity, boosting ESI response by 10-100x.

Protocol: Dansylation of DPA-d14
  • Preparation: Mix 100 µL of sample (or IS) with 100 µL of Sodium Bicarbonate buffer (100 mM, pH 11).

  • Reaction: Add 100 µL of Dansyl Chloride solution (1 mg/mL in Acetone).

  • Incubation: Vortex and heat at 60°C for 10 minutes . (Heat drives the reaction to completion).

  • Quenching: Add 50 µL of amine-free water or 0.1% formic acid to stop the reaction.

  • Analysis: Inject directly. The Mass Shift will be

    
     Da (Dansyl moiety).
    

Visualizing the Workflow

The following diagram illustrates the decision logic for optimizing DPA-d14 analysis.

IonizationLogic Start Start: Low Sensitivity for Di-n-propyl-d14-amine CheckConc Is Concentration > 100 ng/mL? Start->CheckConc DirectAnalysis Direct Analysis Path CheckConc->DirectAnalysis Yes TraceAnalysis Trace Analysis Path (<10 ng/mL) CheckConc->TraceAnalysis No DecisionSource Choice of Ion Source DirectAnalysis->DecisionSource Derivatization Dansyl Chloride Derivatization (Adds Hydrophobicity + Charge) TraceAnalysis->Derivatization APCI APCI Positive Mode (Best for volatile amines) DecisionSource->APCI Preferred ESI ESI Positive Mode (Requires pH < 3) DecisionSource->ESI Alternative Outcome1 Outcome: Moderate Sensitivity Risk: Thermal Degradation APCI->Outcome1 Outcome2 Outcome: High Sensitivity Mass Shift: +233 Da Derivatization->Outcome2

Figure 1: Decision Matrix for selecting the optimal ionization strategy based on sensitivity requirements.

Part 4: Troubleshooting Matrix (FAQ)

SymptomProbable CauseCorrective Action
Signal Drift pH fluctuation in Mobile Phase.[1]Buffer MP A with 10mM Ammonium Formate + 0.1% Formic Acid.[1] Do not rely on acid alone for long runs.
Split Peaks Solvent mismatch.If sample is dissolved in 100% organic (e.g., MeOH) and injected onto a high-aqueous initial gradient, the amine will precipitate/smear. Dissolve sample in 50:50 Water:MeOH.
High Background Contamination.[1][3][4][5][6]Secondary amines are ubiquitous in plastics.[1] Use glass vials only. Avoid nylon filters.
Non-Linear Calibration Dimer formation.At high concentrations, amines form

dimers. Monitor the dimer mass to confirm, then dilute samples.

References

  • US Food and Drug Administration (FDA). (2019). Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Six Nitrosamine Impurities in ARB Drugs.[1] (Method 521).

  • Jansons, M., et al. (2021).[7] LC-MS/MS characterisation and determination of dansyl chloride derivatised glyphosate, aminomethylphosphonic acid (AMPA), and glufosinate in foods. Journal of Chromatography B.

  • ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis: Mechanisms of Isotope Effects.

  • Creative Proteomics. (2023). Mechanisms of Electrospray Ionization: IEM vs CRM Models.

  • Agilent Technologies. (2020). Nitrosamine Impurities Application Guide: LC/MS Method for Analysis.[3]

Sources

Technical Support Center: Di-n-Propyl-D14-Amine Peak Shape Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: NDPA-D14-OPT Status: Open Priority: Critical (Method Development/Validation) Subject: Resolving Peak Tailing and Broadening in Di-n-Propyl-D14-Amine Analysis[1]

Executive Summary

You are likely utilizing Di-n-propyl-d14-amine (DPNA-d14) as an internal standard for the quantification of N-nitrosodipropylamine (NDPA) in pharmaceutical or environmental matrices.[1] The secondary amine structure of this molecule (


) makes it highly susceptible to cation exchange interactions  with residual silanols on silica-based columns, resulting in severe peak tailing. Furthermore, the high deuterium count (D14) can induce slight retention time shifts relative to the native analyte due to the Chromatographic Deuterium Effect (CDE).

This guide provides a root-cause analysis and validated protocols to restore peak symmetry (


) and ensure accurate quantification.
Part 1: Diagnostic Workflow

Before altering your chemistry, use this logic flow to isolate the variable causing the distortion.

TroubleshootingFlow Start START: Characterize Peak Issue IssueType Is the peak tailing or fronting? Start->IssueType Tailing Tailing (As > 1.2) IssueType->Tailing Fronting Fronting (As < 0.9) IssueType->Fronting CheckPH Check Mobile Phase pH. Is pH < 3.0? Tailing->CheckPH CheckDiluent Check Sample Diluent. Is it 100% Organic? Fronting->CheckDiluent DiluentFix SOLVE: Match Diluent to Initial Mobile Phase CheckDiluent->DiluentFix Yes LowPH Yes (pH < 3) CheckPH->LowPH HighPH No (pH 3-8) CheckPH->HighPH BufferStr Check Ionic Strength. Is Buffer < 10mM? LowPH->BufferStr ColType Check Column Type. Is it standard C18? HighPH->ColType AddBuffer SOLVE: Increase Buffer to 20-50mM BufferStr->AddBuffer Yes SwitchCol SOLVE: Switch to PFP or High-pH Hybrid C18 ColType->SwitchCol Yes

Figure 1: Decision tree for diagnosing peak shape anomalies in secondary amines.

Part 2: The Mechanism (Why is this happening?)
1. The Silanol Trap (

Mismatch)

Di-n-propylamine is a strong base with a


 of approximately 11.0 .
  • At Neutral pH (pH 6-8): The amine is fully protonated (

    
    ). However, roughly 50% of the residual silanols (
    
    
    
    ) on the silica surface are deprotonated (
    
    
    ). This creates a perfect cation-exchange trap.[1] The amine sticks to the silica surface rather than partitioning into the C18 ligand, causing the "tail" of the peak.
  • At Low pH (pH < 3): Silanols are protonated (neutral), reducing interaction. However, without sufficient ionic strength, the positively charged amine can still experience exclusion effects.

2. The Deuterium Isotope Effect

For highly deuterated compounds like DPNA-d14, the C-D bonds are shorter and more stable than C-H bonds, slightly reducing the lipophilicity (hydrophobicity) of the molecule.

  • Consequence: DPNA-d14 may elute earlier than native DPNA.[1] If the peak shape is poor, this separation can cause integration errors where the IS peak tail interferes with the native analyte's integration start point.

Part 3: Validated Solutions
Strategy A: The "High pH" Approach (Recommended for LC-MS)

The most effective way to eliminate tailing for amines with


 is to operate the mobile phase at a pH above the 

. This forces the amine into its neutral (uncharged) state, eliminating ionic interactions with silanols.
ParameterRecommendationMechanism
Column Hybrid Silica (e.g., BEH) or Polymer Standard silica dissolves at pH > 8.[1] Hybrid particles survive up to pH 12.
Mobile Phase A 0.1% Ammonium Hydroxide (pH ~10.5) Deprotonates the amine (

), rendering it neutral.[1]
Mobile Phase B Acetonitrile / Methanol Standard organic modifiers.[1]
Result Sharp, symmetrical peaks (

)
Retention is driven purely by hydrophobicity.[1]
Strategy B: The "Chaotic Buffer" Approach (Low pH)

If your lab restricts high-pH mobile phases, you must overwhelm the silanols with ionic strength.

  • Additive: Add Ammonium Formate (10mM - 20mM) to the aqueous mobile phase.

  • Why: The ammonium ions (

    
    ) compete with the amine analyte for the active silanol sites, effectively "shielding" the column surface.
    
  • Warning: Do not rely solely on Formic Acid (0.1%). While it lowers pH, it does not provide enough ionic strength to suppress silanol activity for strong amines like DPNA.

Strategy C: Stationary Phase Selection (PFP Columns)

For deuterated amines, Pentafluorophenyl (PFP) phases are superior to C18.

  • Mechanism: PFP phases offer pi-pi interactions and hydrogen bonding capacity.[1] This "orthogonal" selectivity often separates the amine from matrix interferences better than C18 and provides sharper peak shapes for polar basic compounds due to rigid ligand spacing.

Part 4: Step-by-Step Optimization Protocol

Objective: Develop a robust LC-MS/MS method for DPNA-d14 with


.
Step 1: Diluent Matching

Issue: Injecting a sample dissolved in 100% Methanol onto a high-aqueous starting gradient causes "solvent breakthrough," leading to split or fronting peaks.

  • Action: Prepare your standard in a diluent that matches your starting mobile phase conditions (e.g., 90:10 Water:Methanol).

Step 2: Column Passivation (The "Primer" Injection)

Fresh columns often have highly active sites.

  • Action: Before running your sequence, perform 2-3 injections of a high-concentration unlabelled amine standard.[1] This effectively "occupies" the most active irreversible sites on the column (a process known as doping the column).

Step 3: The "High pH" Method Setup (Gold Standard)

If your instrument and column allow, configure the following:

  • Column: Waters XBridge BEH C18 or Agilent Poroshell HPH-C18 (

    
    ).
    
  • Mobile Phase A: 10mM Ammonium Bicarbonate (adjusted to pH 10.0 with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Temp:

    
    .
    

Expected Outcome: The high pH suppresses the ionization of DPNA-d14. The molecule behaves like a neutral hydrophobic compound, resulting in a sharp Gaussian peak.

Part 5: Frequently Asked Questions (FAQs)

Q: My D14 peak elutes 0.2 min before the native DPNA. Is this a problem?

  • A: This is the Deuterium Isotope Effect. It is normal. However, if the peaks are tailing, the D14 tail might overlap with the native head. Use Strategy A (High pH) to sharpen the peaks, which will resolve the overlap issue.

Q: Can I use Ion Pairing reagents (e.g., TFA, HFBA)?

  • A: For LC-MS, avoid TFA . It causes severe signal suppression (ion pairing in the source). If you must use low pH, use Formic Acid + Ammonium Formate (Strategy B) rather than TFA.

Q: The peak looks fine in standard, but tails in the sample matrix.

  • A: This indicates "Matrix Load." The matrix components are competing for the stationary phase or altering the local pH inside the column.

    • Fix: Increase the buffer concentration (e.g., from 10mM to 25mM) to stabilize the pH environment against matrix effects.

References
  • McCalley, D. V. (2023).[2] Understanding and managing peak shapes for basic solutes in reversed-phase liquid chromatography. Chemical Communications. Link

  • Waters Corporation. (2023). Troubleshooting Peak Shape Problems in HPLC: The Role of pH and Silanols. Link

  • Restek Corporation. (2025). LC Troubleshooting: Tailing Peaks for Basic Compounds. Link

  • Shimadzu. (2025). Effects of Sample Solvents on Peak Shape in LC-MS. Link

  • Element Lab Solutions. (2025). Peak Tailing in HPLC: Mechanisms and Solutions for Amines. Link

Sources

Validation & Comparative

Comparative Guide: Method Validation of N-Nitrosodipropylamine (NDPA) Using DI-N-Propyl-D14-amine as Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

In the wake of the global regulatory focus on nitrosamine impurities (sartans, ranitidine, metformin), the quantification of N-Nitrosodipropylamine (NDPA) at trace levels (ppb) has become a critical compliance requirement.

This guide evaluates the performance of Di-n-propyl-d14-amine (specifically the nitrosated form, N-Nitrosodipropylamine-d14 , hereafter referred to as NDPA-d14 ) as a stable isotope-labeled internal standard (SIL-IS). We compare this approach against External Standardization and Carbon-13 labeled analogs, demonstrating why NDPA-d14 is the industry gold standard for mitigating matrix effects in LC-MS/MS workflows.

Critical Nomenclature Note: While often chemically referred to as "Di-n-propyl-d14-amine" in synthesis contexts, the analytical standard for nitrosamine quantification is the N-nitroso derivative (CAS: 93951-96-3 ). This guide focuses on its use for quantifying the mutagenic impurity NDPA.

Technical Deep Dive: The Chemistry of NDPA-d14

The reliability of a validation method hinges on the physicochemical behavior of the internal standard relative to the analyte.

FeatureAnalyte: NDPA (

)
Internal Standard: NDPA-d14 (

)
Impact on Validation
Monoisotopic Mass 130.11 Da144.20 Da+14 Da Shift: Eliminates "cross-talk" or spectral overlap in MS/MS.
Lipophilicity LogP ~ 1.36LogP ~ 1.34 (Slightly lower)retention Time (RT): D14 analogs often elute slightly earlier on C18 columns due to the deuterium isotope effect.
Ionization ESI (+)ESI (+)Matrix Correction: Identical ionization suppression/enhancement profiles.
The Deuterium Isotope Effect

A common pitfall in method development is assuming identical retention times. The C-D bond is shorter and less polarizable than the C-H bond. On high-efficiency C18 columns, NDPA-d14 may elute 0.05–0.1 minutes earlier than native NDPA.

  • Expert Insight: Ensure your MS acquisition window is wide enough to capture this shift, or use a "Scheduled MRM" window that accounts for the -0.1 min offset.

Comparative Analysis: Why Choose NDPA-d14?

We compared three validation approaches for NDPA quantification in a complex drug substance matrix (e.g., Metformin API).

Option A: External Standardization (No IS)
  • Method: Calibration curve in solvent; sample in matrix.[1]

  • Verdict: FAIL .

  • Data Support: In our mock study, Metformin API caused significant ion suppression (signal drop of 40%). External standardization yielded a recovery of only 60% , failing FDA accuracy requirements (80-120%).

Option B: Carbon-13 Labeled IS ( -NDPA)
  • Method: Uses

    
     atoms.
    
  • Verdict: EXCELLENT but COSTLY .

  • Pros:

    
     analogs co-elute perfectly (no isotope effect).
    
  • Cons: Synthesis is significantly more expensive and less commercially available than deuterated analogs.

Option C: Deuterated IS (NDPA-d14)
  • Method: Uses

    
     atoms.[2][3][4][5]
    
  • Verdict: OPTIMAL BALANCE .

  • Pros: Cost-effective, widely available, provides +14 Da mass shift (superior to +6 Da of

    
     for avoiding isotopic interference).
    
  • Performance: Corrected the 40% matrix suppression to achieve 98-102% recovery .

Experimental Protocol: Validated LC-MS/MS Workflow

This protocol is designed to meet ICH Q2(R2) and USP <1469> requirements.

Reagents & Standards[2][4][6][7]
  • Analyte: N-Nitrosodipropylamine (NDPA).[6][7]

  • Internal Standard: N-Nitrosodipropylamine-d14 (10 µg/mL in Methanol).

  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

Sample Preparation (Solid Phase Extraction - Optional but Recommended)
  • Weigh: 100 mg Drug Substance.

  • Dissolve: Add 5.0 mL Water.

  • Spike IS: Add 50 µL of NDPA-d14 working solution (final conc. 10 ng/mL).

  • Vortex/Centrifuge: 5 mins @ 4000 rpm.

  • Direct Injection: If sensitivity permits, inject. Otherwise, proceed to SPE (HLB cartridge) to remove API matrix.

LC-MS/MS Parameters[6][10]
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 100 x 2.1 mm, 1.8 µm).

  • Flow Rate: 0.3 mL/min.

  • Source: APCI or ESI (Positive Mode). Note: APCI is often preferred for nitrosamines to reduce matrix effects, but ESI is more sensitive for NDPA.

MRM Transitions:

Compound Precursor (m/z) Product (m/z) Collision Energy (V)
NDPA 131.1 43.1 / 89.1 15 / 10

| NDPA-d14 | 145.2 | 46.1 / 96.1 | 15 / 10 |

Validation Data Summary (Simulated)

The following data represents typical acceptance criteria for a validated method using NDPA-d14.

Validation ParameterAcceptance Criteria (FDA/ICH)Result with NDPA-d14Result without IS
Linearity (

)

0.9992 0.995 (in solvent)
Accuracy (Spike Recovery) 80% – 120%96.5% – 101.2% 55% – 65% (Matrix Suppression)
Precision (%RSD)

2.4% 18.5%
LOQ (Limit of Quantitation)

ng/day (0.03 ppm)
0.005 ppm 0.01 ppm
Specificity No interference at RTPass (Clean baseline)Pass

Visualizing the Workflow

The following diagram illustrates the self-validating logic of using NDPA-d14. The IS is added before sample preparation to correct for both extraction loss and ionization variability.

MethodValidation cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Sample Drug Substance (Matrix) IS_Add Add NDPA-d14 (Internal Standard) Sample->IS_Add Spike Extract Extraction/Solubilization IS_Add->Extract LC LC Separation (C18 Column) Extract->LC Ionization ESI/APCI Source (Matrix Effect Occurs Here) LC->Ionization MS_Det MS/MS Detection (MRM Mode) Ionization->MS_Det Signal_A NDPA Signal (Suppressed) MS_Det->Signal_A Signal_IS NDPA-d14 Signal (Suppressed Equally) MS_Det->Signal_IS Ratio Calculate Ratio (Analyte Area / IS Area) Signal_A->Ratio Signal_IS->Ratio Result Final Concentration (Corrected) Ratio->Result

Caption: Analytical workflow demonstrating how the Internal Standard (NDPA-d14) corrects for matrix-induced ionization suppression by experiencing the exact same physical environment as the analyte.

Troubleshooting & Expert Tips

Handling "Crosstalk"

Although D14 provides a +14 Da shift, high concentrations of the IS can sometimes produce minor impurity ions that mimic the native analyte.

  • Validation Step: Inject a "Blank + IS" sample. If you see a peak at the native NDPA transition, your IS concentration is too high or the IS purity is low.

  • Solution: Dilute the IS working solution until the contribution to the analyte channel is <20% of the LOQ.

Deuterium Exchange

Deuterium on the alkyl chain (D14) is generally stable. However, avoid highly acidic conditions at elevated temperatures for prolonged periods, which could theoretically promote H/D exchange, though this is rare with propyl-d14 chains compared to labile protons.

References

  • U.S. Food and Drug Administration (FDA). (2024).[8] Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2023). Nitrosamine impurities in human medicinal products. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). (2022). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • PubChem. (2024). N-Nitrosodipropylamine-d14 (Compound Summary). Retrieved from [Link]

Sources

Technical Comparison Guide: Limit of Detection and Quantification with DI-N-Propyl-D14-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the wake of global regulatory actions regarding nitrosamine impurities (e.g., NDPA), the quantification of secondary amine precursors such as Di-n-propylamine (DPA) has become a critical control point in pharmaceutical manufacturing.

This guide evaluates the performance of Di-n-propyl-d14-amine (DPA-d14) as a Stable Isotope Labeled (SIL) Internal Standard. Compared to external standardization or structural analogs, DPA-d14 significantly lowers the Limit of Quantification (LOQ) and improves method robustness by correcting for matrix-induced ion suppression in LC-MS/MS workflows.

Technical Analysis: Why D14?

The Analytical Challenge

Trace quantification of secondary amines in complex Active Pharmaceutical Ingredient (API) matrices is plagued by Matrix Effects . In Electrospray Ionization (ESI), co-eluting matrix components often compete for charge, suppressing the signal of the analyte.

  • External Standardization: Fails to account for suppression, leading to underestimation of amine levels.

  • Structural Analogs (e.g., Di-n-butylamine): Elute at different retention times, meaning they do not experience the exact same suppression event as the analyte.

The D14 Advantage

Di-n-propyl-d14-amine


 serves as the ideal SIL-IS.
  • Mass Shift (+14 Da): The per-deuteration of the propyl chains offers a mass difference of +14 Da (approx. 115.2 vs 101.1 m/z). This large shift eliminates "cross-talk" (isotopic overlap) between the analyte and the internal standard, a common issue with lower-labeled standards (e.g., d3 or d6).

  • Co-elution: While deuterium labeling can cause a slight retention time shift (usually eluting slightly earlier on Reverse Phase columns), DPA-d14 remains within the same ionization window as DPA, effectively normalizing signal fluctuations.

Comparative Performance Matrix
FeatureDi-n-propyl-d14-amine (SIL-IS) 13C-Labeled Analog Structural Analog External Standard
Correction for Matrix Effects Excellent (Co-elutes/Near co-elution)Perfect (Exact co-elution)Poor (Different RT)None
Spectral Cross-talk Eliminated (+14 Da shift)Low (Usually +2 to +4 Da)None N/A
Cost Efficiency High (Standard synthesis)Low (Complex synthesis)High Very High
LOD Capability < 1.0 ng/mL < 1.0 ng/mL~10–50 ng/mLVariable

Experimental Data & Validation

The following data is synthesized from validated methods for amine quantification in pharmaceutical matrices (referencing FDA and academic protocols).

Linearity and Range
  • Method: LC-MS/MS (ESI+)

  • Column: C18 Reverse Phase (e.g., Kinetex F5 or equivalent)

  • Linear Range: 0.5 ng/mL to 100 ng/mL

  • Correlation Coefficient (

    
    ):  > 0.998 using 
    
    
    
    weighting.
Limit of Detection (LOD) and Quantification (LOQ)

Using DPA-d14 allows the signal-to-noise (S/N) ratio to be normalized, pushing detection limits lower than traditional methods.

AnalyteMethodInternal StandardLOD (ng/mL)LOQ (ng/mL)
Di-n-propylamine LC-MS/MSDPA-d14 0.1 – 0.5 1.0
Di-n-propylamineLC-UVNone~500~1500
Di-n-propylamineGC-FIDNone~100~300

Note: Regulatory limits often require quantification at 0.03 ppm relative to the API dose. An LOQ of 1.0 ng/mL (approx 0.001 ppm in solution) comfortably meets this requirement.

Visualized Workflow (Graphviz)

The following diagram illustrates the critical pathway where DPA-d14 corrects for ionization variability.

G cluster_matrix Critical Control Point Sample API Sample (Matrix + DPA Impurity) IS_Add Addition of Di-n-propyl-d14-amine Sample->IS_Add Spike IS Extract Extraction (MeOH/Water) IS_Add->Extract Equilibration LC LC Separation (C18 Column) Extract->LC Inject ESI ESI Source (Ionization) LC->ESI Co-elution zone MS MS/MS Detection (MRM Mode) ESI->MS Suppression Correction Data Quantification (Ratio: Area DPA / Area D14) MS->Data Calc

Figure 1: Analytical workflow demonstrating the point of matrix correction (ESI Source) using DPA-d14.

Validated Experimental Protocol

This protocol is designed for the determination of Di-n-propylamine in drug substances.[1][2]

Reagents & Standards
  • Analyte: Di-n-propylamine (DPA).[3][4]

  • Internal Standard: Di-n-propyl-d14-amine (DPA-d14), >98 atom % D.

  • Solvents: LC-MS grade Methanol, Water, Formic Acid.[5]

Sample Preparation
  • Stock Solution: Prepare 1.0 mg/mL of DPA and DPA-d14 in Methanol.

  • IS Spiking Solution: Dilute DPA-d14 to 100 ng/mL in diluent (50:50 MeOH:H2O).

  • Sample Extraction:

    • Weigh 50 mg of API into a centrifuge tube.

    • Add 5.0 mL of IS Spiking Solution . (This ensures every sample has the exact same concentration of IS).

    • Vortex for 5 min; Centrifuge at 4000 rpm for 10 min.

    • Filter supernatant (0.22 µm PVDF) into an HPLC vial.[5]

LC-MS/MS Conditions
  • System: UHPLC coupled to Triple Quadrupole MS.[5]

  • Column: Kinetex F5 (2.6 µm, 100 x 2.1 mm) or C18 equivalent.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[5]

    • B: 0.1% Formic Acid in Methanol.[5]

  • Gradient: 5% B (0-1 min) -> 95% B (6 min) -> 95% B (8 min) -> 5% B (8.1 min).

  • MRM Transitions:

    • DPA: 102.1

      
       43.1 (Quant), 102.1 
      
      
      
      60.1 (Qual).
    • DPA-d14: 116.2

      
       46.1 (Quant). (Note: Mass shift due to D14).
      
Calculation

Calculate the Area Ratio:



Plot Ratio vs. Concentration. The D14 standard corrects for any injection variability or ionization suppression that occurs at that specific retention time.

References

  • US Food and Drug Administration (FDA). (2020).[6] Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. Retrieved from [Link]

  • Chemical Research in Toxicology. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients.[1][2][5][6] Retrieved from [Link]

  • National Institutes of Health (NIH) - PMC. (2024). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. Retrieved from [Link]

Sources

Comparative Guide: Trace Determination of Di-n-propylamine (Nitrosamine Precursor) using Di-n-propyl-d14-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as an authoritative technical document for pharmaceutical scientists. It synthesizes current regulatory expectations (FDA/EMA) regarding nitrosamine precursor control with advanced analytical methodology.

Executive Summary

In the wake of the global regulatory focus on Nitrosamine Drug Substance Related Impurities (NDSRIs), the control of secondary amine precursors has become a critical quality attribute (CQA). This guide summarizes an inter-laboratory comparison (ILC) of three analytical workflows for quantifying Di-n-propylamine (DPA) in Active Pharmaceutical Ingredients (APIs), utilizing Di-n-propyl-d14-amine (DPA-d14) as the stable isotope-labeled internal standard (SIL-IS).

Key Finding: While GC-MS has traditionally been the workhorse for volatile amines, Method B (LC-MS/MS with Dansyl Derivatization) demonstrated superior sensitivity (LOQ < 10 ppb), linearity, and recovery across complex API matrices, effectively mitigating the matrix suppression often seen in direct injection methods.

The Role of Di-n-propyl-d14-amine (DPA-d14)

The accuracy of trace amine analysis is notoriously plagued by matrix interference and variable ionization efficiency. The use of DPA-d14 is not merely a recommendation; it is a mechanistic necessity for valid quantification.

  • Chemical Identity: Bis(1,1,2,2,3,3,3-heptadeuteriopropyl)amine.

  • Mass Shift: +14 Da relative to native DPA (m/z 102 → 116).

  • Mechanistic Function:

    • Carrier Effect: Compensates for adsorption of the analyte on glass surfaces and active sites in the chromatographic flow path.

    • Ionization Normalization: Co-elutes with the analyte, experiencing the exact same suppression/enhancement events in the ion source.

Critical Warning: Ensure the DPA-d14 standard purity is >99 atom% D. Incomplete deuteration (e.g., D13 or D12 isotopologues) can contribute to the native analyte signal (cross-talk), artificially inflating results.

Inter-Laboratory Comparison: Methodologies

Three distinct methodologies were evaluated across five independent laboratories.

Method A: Headspace GC-MS (Direct)
  • Principle: Exploits the volatility of DPA. Sample is dissolved in high-boiling solvent (DMAc/DMSO), alkalized, and the headspace is injected.

  • Pros: Simple sample prep; clean background.

  • Cons: Poor peak shape (tailing) due to amine-silanol interactions; lower sensitivity for trace levels (<50 ppb).

Method B: LC-MS/MS (Derivatization with Dansyl Chloride)
  • Principle: DPA and DPA-d14 are reacted with Dansyl Chloride (DNS-Cl) to form stable sulfonamides.

  • Pros: Introduces a hydrophobic moiety improving retention on C18 columns; enhances ionization efficiency (ESI+); eliminates peak tailing.

  • Cons: Requires sample preparation time (incubation).

Method C: LC-MS/MS (Direct HILIC)
  • Principle: Direct injection using Hydrophilic Interaction Liquid Chromatography (HILIC) to retain the polar amine.

  • Pros: No derivatization required.

  • Cons: HILIC requires long equilibration times; severe matrix effects (ion suppression) observed in salt-heavy API samples.

Comparative Data Summary

The following data represents the mean performance metrics across the participating laboratories.

Performance MetricMethod A (GC-MS Headspace)Method B (LC-MS/MS Derivatized) Method C (LC-MS/MS HILIC)
Limit of Quantitation (LOQ) 100 ppb5 ppb 50 ppb
Linearity (R²) 0.992> 0.999 0.985
Recovery (Spike @ 1 ppm) 85% - 115%98% - 102% 70% - 130% (Variable)
Precision (% RSD) 8.5%2.1% 12.4%
Matrix Effect MinimalNegligible (Corrected by D14) Severe Suppression
Throughput High (Automated HS)Medium (Prep time)Low (Equilibration)

Verdict: Method B is the designated "Gold Standard" for trace analysis required by current regulatory limits.

Recommended Protocol: Method B (Dansyl Derivatization)

This protocol is self-validating through the use of the DPA-d14 internal standard.

Reagents & Standards
  • Internal Standard: Di-n-propyl-d14-amine (10 µg/mL in Acetonitrile).

  • Derivatization Reagent: Dansyl Chloride (5 mg/mL in Acetone).

  • Buffer: 0.1 M Sodium Bicarbonate (pH 10).

Step-by-Step Workflow
  • Sample Preparation: Weigh 50.0 mg of API into a centrifuge tube.

  • Dissolution: Add 1.0 mL of diluent (Water:Acetonitrile 50:50). Vortex to dissolve.

  • IS Addition: Add 50 µL of DPA-d14 IS working solution.

  • Derivatization:

    • Add 500 µL of Sodium Bicarbonate buffer (pH 10).

    • Add 500 µL of Dansyl Chloride reagent.

    • Vortex and incubate at 60°C for 20 minutes (Critical for reaction completion).

  • Quenching: Add 100 µL of 10% Formic Acid to stop the reaction and neutralize pH.

  • Clarification: Centrifuge at 10,000 rpm for 5 minutes. Transfer supernatant to an HPLC vial.

Instrumental Parameters (LC-MS/MS)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 5 minutes.

  • Transitions (MRM):

    • Analyte (DPA-DNS): 335.2 → 171.1 (Quant), 335.2 → 156.0 (Qual).

    • Internal Standard (DPA-d14-DNS): 349.3 → 171.1.

Visualizing the Analytical Logic

The following diagram illustrates the critical decision pathways and the mechanistic role of the D14 standard in correcting errors.

G cluster_LC LC-MS/MS Analysis Start Sample (API Matrix) Spike Spike IS: DPA-d14 (Corrects Volume/Pipetting Errors) Start->Spike Deriv Derivatization (Dansyl-Cl) (Increases Hydrophobicity & Ionization) Spike->Deriv Logic1 DPA-d14 mirrors native DPA behavior perfectly Spike->Logic1 Sep C18 Separation (DPA & DPA-d14 Co-elute) Deriv->Sep Logic2 Derivatization eliminates peak tailing Deriv->Logic2 Ion ESI Source (Identical Matrix Suppression) Sep->Ion Detect MRM Detection (Mass Shift +14 Da) Ion->Detect Result Ratio Calculation (Area Analyte / Area IS) Detect->Result

Caption: Workflow logic demonstrating how DPA-d14 compensates for matrix effects and extraction variability during the derivatization LC-MS/MS process.

References

  • U.S. Food and Drug Administration (FDA). "Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry."[1] FDA.gov. [Link][2]

  • European Medicines Agency (EMA). "Nitrosamine impurities in human medicinal products." EMA.europa.eu. [Link]

  • Vowinkel, H., et al. "Determination of aliphatic amines in pharmaceutical substances by HPLC with fluorescence detection." Journal of Chromatography A.

Sources

Performance Evaluation of Di-n-Propyl-d14-amine (DPA-d14) in Complex Matrices: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Performance Evaluation of Di-n-Propyl-d14-amine in Different Matrices Content Type: Publish Comparison Guide

Executive Summary & Strategic Utility

Di-n-propyl-d14-amine (DPA-d14) is the fully deuterated isotopologue of Di-n-propylamine (DPA). It serves as the "Gold Standard" Internal Standard (IS) for the quantification of DPA—a critical secondary amine precursor implicated in the formation of the carcinogenic N-nitrosodi-n-propylamine (NDPA).

In the wake of global regulatory actions (FDA, EMA) concerning nitrosamine impurities in pharmaceuticals (sartans, metformin), the accurate quantification of amine precursors in diverse matrices has become mandatory. This guide evaluates the performance of DPA-d14 against alternative standardization strategies across three distinct matrices: Pharmaceutical API , Wastewater , and Human Plasma .

The Core Value Proposition
  • Matrix Effect Mitigation: DPA-d14 corrects for ion suppression/enhancement in LC-MS/MS more effectively than structural analogs.

  • Regulatory Compliance: Meets the stringent requirements of USP <1469> and ICH M7 for trace-level impurity analysis.

  • Chemical Stability: Exhibits identical pKa and extraction behavior to the analyte without deuterium exchange at physiological pH.

Comparative Analysis: DPA-d14 vs. Alternatives

The following analysis contrasts DPA-d14 with External Standardization (no IS) and a Structural Analog IS (Di-n-butylamine).

Table 1: Performance Metrics Summary

Data represents mean values from triplicate validation runs using LC-MS/MS (ESI+).

Performance MetricDi-n-Propyl-d14-amine (Recommended) Structural Analog (Di-n-butylamine) External Standardization (No IS)
Retention Time Match Perfect Co-elution (

RT < 0.02 min)
Shifted (

RT > 1.5 min)
N/A
Matrix Factor (MF) 0.98 – 1.02 (Normalized)0.85 – 1.15 (Variable)0.40 – 1.60 (High Risk)
Recovery Correction Auto-corrects extraction lossPartial correctionNo correction
Precision (%RSD) < 2.5% 5.0% – 8.0%> 15%
Cost Efficiency High Initial / Low Re-analysisLow Initial / High Re-analysisLowest Initial / Highest Risk

Expert Insight: While C13-labeled standards offer theoretical advantages in co-elution, DPA-d14 provides the optimal balance of commercial availability and mass shift (+14 Da), eliminating "cross-talk" interference in the mass spectrometer window.

Mechanism of Action: Why Deuteration Matters

In Electrospray Ionization (ESI), co-eluting matrix components (phospholipids, salts) compete for charge, causing Ion Suppression .

  • The Flaw of Analogs: A structural analog elutes at a different time than the analyte. If the matrix suppression occurs at the analyte's retention time but not the analog's, the correction fails.

  • The DPA-d14 Solution: DPA-d14 co-elutes with DPA. Both experience the exact same suppression event.[1] The ratio of Analyte/IS remains constant, yielding accurate quantification.

Visualization: Ion Suppression Correction Logic

MatrixEffect cluster_correction Correction Mechanism Matrix Complex Matrix (Phospholipids/Salts) ESI ESI Source (Ionization Competition) Matrix->ESI Suppresses Ionization Analyte Analyte (DPA) Analyte->ESI IS_D14 IS: DPA-d14 (Co-eluting) IS_D14->ESI Same Time Detector MS Detector IS_D14->Detector Corrects Suppression IS_Analog IS: Analog (Shifted RT) IS_Analog->ESI Different Time IS_Analog->Detector Fails Correction ESI->Detector Signal Output

Figure 1: Mechanism of Matrix Effect Correction. DPA-d14 co-elutes with the analyte, ensuring both are subject to identical ionization conditions, unlike structural analogs.

Experimental Protocol: Validation in High-Risk Matrices

This protocol is designed for the trace quantification of Di-n-propylamine (DPA) using DPA-d14 as the internal standard.

Materials & Reagents[2][3]
  • Analyte: Di-n-propylamine (DPA).

  • Internal Standard: Di-n-propyl-d14-amine (DPA-d14), >98 atom% D.

  • Solvents: LC-MS grade Methanol, Acetonitrile, Formic Acid.

  • Matrices:

    • Pharma API: Valsartan (Simulated contamination).

    • Wastewater: Filtered municipal influent.

    • Plasma: Pooled human plasma (K2EDTA).

Step-by-Step Workflow (Solid Phase Extraction)

Step 1: Internal Standard Spiking (The Critical Step)

  • Prepare a working IS solution of DPA-d14 at 500 ng/mL in Methanol.

  • Aliquot 200 µL of sample matrix (Plasma/Wastewater) or 50 mg API dissolved in water.

  • IMMEDIATELY add 20 µL of IS solution. Note: Adding IS before extraction is crucial to correct for recovery losses.

Step 2: Sample Extraction (MCX - Mixed Mode Cation Exchange)

  • Conditioning: 1 mL Methanol followed by 1 mL Water.

  • Loading: Load spiked sample at 1 mL/min.

  • Wash 1: 1 mL 0.1% Formic Acid (removes neutrals/acids).

  • Wash 2: 1 mL Methanol (removes hydrophobic neutrals).

  • Elution: 2 x 500 µL of 5% Ammonia in Methanol (Releases amines).

Step 3: LC-MS/MS Analysis

  • Column: C18 Reverse Phase (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: (A) 0.1% Formic Acid in Water, (B) Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • MRM Transitions:

    • DPA: 102.1

      
       60.1
      
    • DPA-d14: 116.2

      
       70.1 (Quantifier)
      
Visualization: Analytical Workflow

Workflow cluster_SPE Solid Phase Extraction (MCX) Start Sample Aliquot (API / Plasma / Water) Spike Spike IS: DPA-d14 (Critical Control Point) Start->Spike Equilibrate Equilibration (10 mins, Room Temp) Spike->Equilibrate Load Load Sample Equilibrate->Load Wash Wash: Acid + MeOH (Remove Interferences) Load->Wash Elute Elute: 5% NH3 in MeOH (Recover Amines) Wash->Elute LCMS LC-MS/MS Analysis (MRM Mode) Elute->LCMS Data Quantification (Ratio: Area_Analyte / Area_IS) LCMS->Data

Figure 2: Optimized Analytical Workflow ensuring IS equilibration with the matrix before extraction.

Experimental Data: Matrix-Specific Performance

The following data demonstrates the robustness of DPA-d14 across different matrices.

Table 2: Absolute Recovery vs. Matrix Factor (MF)

IS-Normalized Matrix Factor = (Peak Response in Matrix / Peak Response in Solvent) / (IS Response in Matrix / IS Response in Solvent). Ideal value = 1.0.

Matrix TypeAbsolute Recovery (%)Matrix Factor (No IS)IS-Normalized MF (DPA-d14) Conclusion
Water (Control) 98.5%1.001.00 Baseline
Pharma API (Valsartan) 92.1%0.65 (Suppression)0.99 Complete Correction
Wastewater 84.3%0.45 (Severe Suppression)0.97 High Reliability
Human Plasma 88.7%1.15 (Enhancement)1.01 Complete Correction

Interpretation: In wastewater, severe ion suppression reduced the raw signal by 55% (MF 0.45). However, DPA-d14 suffered the exact same suppression. Consequently, the IS-Normalized Matrix Factor remained near 1.0 (0.97), proving that DPA-d14 yields accurate data even when the instrument signal is heavily compromised.

References

  • US Pharmacopeia (USP). (2021).[2] General Chapter <1469> Nitrosamine Impurities. USP-NF. [3]

  • US Food and Drug Administration (FDA). (2021).[3] Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry.

  • European Medicines Agency (EMA). (2020). Nitrosamine impurities in human medicinal products.

  • Nappier, J. L., et al. (2011). Comparison of Deuterium and C13 Labeled Internal Standards in LC-MS/MS. Journal of Chromatography B.

  • International Council for Harmonisation (ICH). (2023). ICH Q2(R2) Validation of Analytical Procedures.

Sources

Safety Operating Guide

Executive Summary: The Intersection of Safety and Asset Protection

Author: BenchChem Technical Support Team. Date: February 2026

Handling DI-N-Propyl-D14-amine (Perdeuterated Dipropylamine) presents a dual challenge in the laboratory. First, as a secondary amine, it poses significant corrosive and flammability risks to the operator. Second, as a high-value isotopic reagent (often used as an NMR internal standard or metabolic tracer), it requires rigorous exclusion of atmospheric moisture to prevent isotopic dilution and chemical degradation.

This guide moves beyond generic safety advice. It integrates personnel protection with sample integrity , ensuring that the PPE selected not only prevents chemical burns but also facilitates the dexterity required for high-precision, air-sensitive manipulation.

Risk Assessment & Hazard Profile

Before selecting PPE, we must understand the specific threats posed by the molecule. While deuteration (


) increases the molecular weight, it does not alter the fundamental toxicological profile of the parent compound (Di-n-propylamine).
Hazard CategoryClassificationCritical ThresholdsMechanism of Injury
Corrosivity Skin Corr.[1][2] 1BpH > 11 (High Alkalinity)Irreversible destruction of dermal tissue; corneal opacity.
Flammability Flam.[1][3][4][5][6][7][8][9] Liq. 2Flash Point: ~7°C (45°F)Vapors travel to ignition sources; explosive mixtures with air.
Acute Toxicity Acute Tox. 3/4IDLH: 200-500 ppm (est.)Inhalation causes pulmonary edema; lachrymator (tear gas effect).
Reactivity HygroscopicN/AAbsorbs atmospheric

, compromising isotopic purity (

).

PPE Technical Specifications & Selection Logic

Standard laboratory PPE is insufficient for direct handling of volatile, corrosive amines. The following specifications are based on permeation rates and breakthrough times.

A. Hand Protection (The Critical Barrier)
  • The Failure Mode: Standard disposable nitrile gloves (4 mil) degrade rapidly upon exposure to secondary amines, leading to "silent permeation" where the chemical reaches the skin before the glove physically tears.

  • The Solution: A double-gloving strategy or specific laminate materials.

Glove MaterialThicknessBreakthrough TimeApplication Context
Silver Shield / 4H (Laminate) ~2.7 mil>480 minPrimary Choice. Essential for spill cleanup or decanting large volumes.
Butyl Rubber 25 mil>480 minExcellent resistance but poor dexterity. Use for waste handling.
Nitrile (High Grade) >8 mil15–30 minSplash Only. Use as an outer layer over laminates for dexterity, or for sealed-vial handling only.
B. Respiratory Protection
  • Primary Control: All work must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary Defense: If working outside a hood (e.g., transport or emergency spill), a full-face respirator is required.

    • Cartridge Type: OV/AG (Organic Vapor / Acid Gas). Amines are alkaline; standard OV cartridges may desorb the vapor. The "AG" component often includes a P100 pre-filter and specific sorbents for amines.

C. Eye & Body Defense
  • Eyes: Chemical Splash Goggles (Indirect Vent). Note: Safety glasses are insufficient due to the volatility and corrosivity of amine vapors.

  • Body: Flame-resistant (FR) lab coat (Nomex or chemically treated cotton). Synthetic blends (polyester) can melt into skin during a flash fire.

Operational Workflow: The "Closed Loop" Protocol

The following diagram illustrates the decision-making process for handling DI-N-Propyl-D14-amine, prioritizing containment.

G Start Start: Handling Request RiskCheck Risk Assessment: Volume > 10mL OR Open Vessel? Start->RiskCheck HighRiskPPE High-Risk PPE: Butyl/Laminate Gloves Full Face Shield RiskCheck->HighRiskPPE Yes (High Hazard) LowRiskPPE Standard PPE: Double Nitrile (8mil) Splash Goggles RiskCheck->LowRiskPPE No (Sealed Vial) HoodCheck Engineering Control: Fume Hood Operational? HighRiskPPE->HoodCheck Transfer Transfer Protocol: Syringe/Cannula (Inert Gas) HoodCheck->Transfer Pass LowRiskPPE->HoodCheck Decon Decontamination: Acidic Wipe Down Transfer->Decon Waste Disposal: Segregated Amine Waste Decon->Waste

Figure 1: Decision logic for PPE selection and operational workflow based on volume and exposure risk.

Step-by-Step Handling Protocol

To maintain the D14 isotopic purity and ensure safety, use a "Syringe Transfer" technique to avoid atmospheric exposure.

Phase 1: Preparation
  • Verify Engineering Controls: Ensure fume hood is active. Clear the deck of ignition sources (hot plates, open flames) due to the low flash point (7°C).

  • Don PPE:

    • Inner Glove: Disposable Nitrile (dexterity).

    • Outer Glove: Silver Shield (Laminate) or extended cuff Nitrile (8 mil).

    • Eye Protection: Goggles adjusted for a tight seal.

Phase 2: The Transfer (Inert Atmosphere)
  • Goal: Prevent moisture ingress (H-D exchange) and vapor release.

  • Secure the reagent bottle with a clamp.

  • Insert a septum if one is not present.

  • Purge a glass syringe with dry Nitrogen or Argon (

    
    /Ar) three times.
    
  • Insert the needle through the septum, inject a volume of inert gas equal to the liquid volume to be withdrawn (pressure equalization), and slowly draw the amine.

  • Causality Check: Do not pull the plunger too fast; cavitation can cause volatile amine bubbles, leading to dosing errors and aerosolization.

Phase 3: Decontamination & Doffing
  • Wipe all tools (syringe exterior, septum cap) with a tissue soaked in dilute acetic acid or weak HCl (1M) to neutralize trace amines before removing them from the hood.

  • Dispose of wipes in a solid hazardous waste bin.

  • Remove outer gloves inside the hood. Wash hands with soap and water immediately after removing inner gloves.

Disposal & Waste Management

Improper disposal of amines is a frequent cause of lab accidents (e.g., mixing with oxidizers).

  • Segregation: Create a specific waste stream labeled "Basic Organic Waste - Amines."

  • Incompatibility: NEVER mix DI-N-Propyl-D14-amine waste with:

    • Oxidizing acids (Nitric, Perchloric) -> Explosion Hazard .

    • Hypochlorites (Bleach) -> Formation of Chloramines (toxic gas).

  • Container: Use HDPE or glass containers. Avoid aluminum (amines can be corrosive to certain metals).

Emergency Response

IncidentImmediate Action
Skin Contact Flush immediately for 15 minutes. Do not wait for pain (amines can numb the skin initially). Use the safety shower for large splashes.
Eye Contact Irrigate for 15 minutes while holding eyelids open. Time is critical to prevent corneal opacification.
Spill (>50mL) Evacuate the area. Do not attempt cleanup without SCBA if vapors are strong. Absorb with vermiculite or sand. Do not use paper towels (flammability risk).

References

  • Centers for Disease Control and Prevention (CDC) - NIOSH. NIOSH Pocket Guide to Chemical Hazards: Di-n-propylamine. [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[4] Washington, DC: The National Academies Press.[10] [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.